Product packaging for Carviolin(Cat. No.:CAS No. 478-35-3)

Carviolin

Cat. No.: B2929679
CAS No.: 478-35-3
M. Wt: 300.26 g/mol
InChI Key: XNMZBRJAWRIJII-UHFFFAOYSA-N
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Description

Carviolin has been reported in Penicillium carminoviolaceum, Neobulgaria pura, and Penicillium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B2929679 Carviolin CAS No. 478-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMZBRJAWRIJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345938
Record name Carviolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-35-3
Record name Carviolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Antifungal Action of Carviolin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the natural product Carviolin, derived from several Penicillium species, has been identified as possessing antifungal properties, a comprehensive understanding of its specific mechanism of action within fungal cells remains an area of active investigation. This technical guide synthesizes the current landscape of antifungal research to propose potential mechanisms through which this compound may exert its effects, providing a framework for future research and drug development.

Currently, specific quantitative data on this compound's antifungal activity, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal pathogens, are not widely available in the public domain. Similarly, detailed experimental protocols elucidating its precise molecular targets and effects on fungal signaling pathways have yet to be published. This document, therefore, draws upon established knowledge of general fungal biology and the mechanisms of other known antifungal agents to hypothesize potential avenues of this compound's action.

Potential Mechanisms of Action

The fungal cell presents a number of unique targets that are essential for its survival and distinct from host cells, making them ideal for antifungal drug development. Based on the actions of other natural antifungal compounds, this compound's mechanism could involve one or more of the following:

  • Disruption of the Fungal Cell Wall: The fungal cell wall, a rigid outer layer composed of chitin, glucans, and mannoproteins, is crucial for maintaining cell integrity and shape. This compound may inhibit the enzymes responsible for the synthesis of these key components, such as β-1,3-glucan synthase or chitin synthase. Disruption of the cell wall would lead to osmotic instability and cell lysis.

  • Perturbation of the Fungal Plasma Membrane: The plasma membrane, rich in the unique sterol ergosterol, is another critical target. This compound could potentially interact with ergosterol, leading to the formation of pores or channels that disrupt ion homeostasis and membrane potential. Alternatively, it could inhibit key enzymes involved in the ergosterol biosynthesis pathway.

  • Inhibition of Essential Fungal Enzymes: this compound may act as an inhibitor of vital fungal enzymes involved in metabolic pathways necessary for growth and proliferation. These could include enzymes involved in DNA replication, protein synthesis, or cellular respiration.

  • Induction of Oxidative Stress: Some antifungal compounds exert their effects by generating reactive oxygen species (ROS) within the fungal cell. An accumulation of ROS can lead to damage of cellular components such as proteins, lipids, and DNA, ultimately triggering apoptosis or necrosis.

  • Interference with Fungal Signaling Pathways: this compound could potentially modulate key signaling pathways that regulate fungal growth, development, and virulence. The Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway are critical for the fungal stress response and are potential targets for antifungal intervention.

Proposed Experimental Workflow for Elucidating this compound's Mechanism of Action

To systematically investigate the antifungal mechanism of this compound, a multi-faceted experimental approach is recommended. The following workflow outlines key experiments that would provide crucial insights.

experimental_workflow cluster_0 Initial Screening & Characterization cluster_1 Cellular Target Identification cluster_2 Molecular Mechanism & Pathway Analysis A MIC Determination (Various Fungal Species) B Fungicidal vs. Fungistatic Assay A->B C Cell Wall Integrity Assays (Sorbitol Protection, Calcofluor White Staining) A->C D Plasma Membrane Permeability Assays (SYTOX Green, Propidium Iodide) A->D E Ergosterol Quantification A->E F Enzyme Inhibition Assays (e.g., β-1,3-glucan synthase) A->F G ROS Detection Assays (e.g., DCFH-DA) D->G H Transcriptomic/Proteomic Analysis I Phosphorylation Status of Key Signaling Proteins (e.g., Mpk1, Hog1) H->I

A proposed experimental workflow for investigating this compound's antifungal mechanism.

Hypothetical Signaling Pathway Perturbation by this compound

Should this compound be found to disrupt the fungal cell wall, it would likely trigger the Cell Wall Integrity (CWI) signaling pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

cwi_pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Sensor Cell Wall Stress Sensor Rho1 Rho1 Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1 (MAPK) Mkk1_2->Mpk1 Rlm1 Rlm1 (Transcription Factor) Mpk1->Rlm1 Target_Genes Cell Wall Synthesis Genes Rlm1->Target_Genes This compound This compound Cell_Wall Fungal Cell Wall This compound->Cell_Wall Disruption? Cell_Wall->Sensor Stress Signal

Hypothetical disruption of the cell wall by this compound, triggering the CWI pathway.

Conclusion and Future Directions

While this compound presents a promising natural antifungal compound, significant research is required to fully elucidate its mechanism of action. The proposed experimental workflows and hypothetical models presented in this guide offer a roadmap for future investigations. A detailed understanding of how this compound targets and kills fungal cells is paramount for its potential development as a novel therapeutic agent. Researchers are encouraged to pursue studies to generate the specific quantitative data and experimental evidence needed to validate these hypotheses.

Carviolin: A Fungal-Derived Anthraquinone with Cytotoxic and Immunomodulatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery and Development Professionals

Core Abstract: Carviolin is a naturally occurring anthraquinone pigment first identified in several species of fungi.[1][2] Initially noted for its antifungal and antibacterial properties, recent investigations have unveiled its moderate cytotoxic and immunosuppressive activities, suggesting its potential as a lead compound for novel therapeutic development. This document provides a comprehensive overview of the origin, biochemical properties, and putative mechanisms of action of this compound, adhering to a technical framework for researchers and drug development professionals.

Origin and Discovery

This compound is a polyketide, a class of secondary metabolites produced by fungi.[2] It is biosynthesized from acetyl-CoA and malonyl-CoA precursors via the polyketide synthesis pathway, leading to its characteristic 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione core structure.[2]

The compound has been isolated from several fungal species, including:

  • Penicillium purpureum[1][3]

  • Penicillium carminoviolaceum[2]

  • Neobulgaria pura (formerly Pure Neobulgaria)[1][2]

Its discovery arose from bioactivity screening programs aimed at identifying novel antimicrobial agents from fungal extracts. During these screens, the pigmented fractions demonstrated significant inhibitory activity, which led to the isolation and structural elucidation of this compound as one of the active principles.

Physicochemical and Biochemical Data

This compound's biological activity is intrinsically linked to its chemical structure. The following table summarizes key quantitative data reported for the compound.

PropertyValueSource
Molecular Formula C16H12O6PubChem CID: 10040432[2]
Molecular Weight 300.26 g/mol PubChem CID: 10040432[2]
CAS Number 478-35-3TargetMol, PubChem[1][2]
Reported Bioactivity Moderately Cytotoxic, Antifungal, AntibacterialTargetMol[1]
Related Bioactivity Immunosuppressive Features (from source organism)Chem. Pharm. Bull. (Tokyo) 52(8) 1005-1008 (2004)[3]

Experimental Protocols

The characterization of this compound involves standard natural product chemistry and bioassay protocols. Below are representative methodologies for its isolation and initial bioactivity assessment.

Isolation and Purification of this compound

This protocol describes a general method for extracting this compound from fungal biomass.

  • Cultivation: Grow the producing fungal strain (e.g., Penicillium purpureum) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation for 14-21 days.

  • Extraction: Separate the mycelial biomass from the culture broth by filtration. Lyophilize the mycelium and extract with an organic solvent such as ethyl acetate or methanol at room temperature for 24 hours.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between n-hexane and 90% methanol to remove nonpolar lipids.

  • Chromatography: Subject the methanolic fraction to column chromatography on a silica gel stationary phase. Elute with a gradient of increasing polarity (e.g., dichloromethane to methanol).

  • Purification: Monitor fractions by Thin Layer Chromatography (TLC) for the presence of the characteristic red-violet pigment. Pool the relevant fractions and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

  • Structure Verification: Confirm the identity and purity of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antifungal or antibacterial activity of this compound.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Candida albicans or Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that results in the complete visible inhibition of microbial growth.

Visualizations: Workflows and Putative Signaling

Experimental Workflow

The following diagram illustrates the generalized workflow for the bioassay-guided isolation of this compound from its fungal source.

G cluster_0 Upstream Processing cluster_1 Downstream & Analysis A Fungal Culture (e.g., P. purpureum) B Biomass & Broth A->B C Crude Organic Extract B->C D Solvent Partitioning C->D E Bioactive Fraction D->E F Column Chromatography E->F H Bioassays (MIC) Cytotoxicity Assays E->H Bioassay-Guided G Purified This compound F->G I Structure Elucidation (NMR, MS) G->I

Bioassay-guided isolation workflow for this compound.
Putative Signaling Pathway Modulation

While the precise molecular targets of this compound are not fully elucidated, its cytotoxic and immunosuppressive activities suggest interference with fundamental cellular signaling pathways. Many natural product polyketides are known to inhibit protein kinases or modulate stress-response pathways. The diagram below proposes a hypothetical mechanism where this compound induces cellular stress, potentially through intercalation with DNA or inhibition of key enzymes like topoisomerases, leading to the activation of the Cell Wall Integrity (CWI) and/or High Osmolarity Glycerol (HOG) MAPK signaling pathways, ultimately culminating in cell cycle arrest or apoptosis.

G cluster_pathway Hypothetical Stress Response Pathway This compound This compound Stress Cellular Stress (e.g., Genotoxic, Oxidative) This compound->Stress Sensor Membrane/Cytosolic Sensor Proteins Stress->Sensor MAPKKK MAPK Kinase Kinase (e.g., Bck1, Ssk2) Sensor->MAPKKK MAPKK MAPK Kinase (e.g., Mkk1/2, Pbs2) MAPKKK->MAPKK MAPK MAPK (e.g., Mpk1, Hog1) MAPKK->MAPK TF Transcription Factors MAPK->TF Response Cellular Response TF->Response

Hypothetical signaling pathway affected by this compound.

References

Carviolin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carviolin is a naturally occurring anthraquinone pigment first identified in the mid-20th century. Produced by several species of the Penicillium genus, this compound has been noted for its distinct coloration and potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and known characteristics of this compound. While historical literature laid the groundwork for its chemical understanding, modern quantitative biological data and mechanistic studies remain notably absent. This document aims to consolidate the available information and highlight areas for future research and development.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. Among these, pigments produced by microorganisms have garnered significant interest due to their diverse structures and biological activities. This compound, a red pigment, is a secondary metabolite synthesized by fungi of the Penicillium genus. Its chemical structure, 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione, places it within the anthraquinone class of compounds, a group known for its therapeutic potential. This guide details the history of this compound's discovery, outlines methods for its isolation, and summarizes its known biological properties, while also underscoring the current gaps in the scientific literature.

Discovery and Historical Context

The first documented isolation and characterization of this compound dates back to 1940. H. G. Hind reported the discovery of this coloring matter from Penicillium carmino-violaceum Biourge[1][2]. This initial work focused on the chemical constitution of the pigment, establishing its fundamental structure[1][3]. For decades following its discovery, this compound remained a relatively obscure natural product. More recently, interest has been renewed through studies on microbial interactions. In 2022, it was observed that the production of this compound by a Penicillium isolate could be induced by co-culturing with the bacterium Streptomyces iranensis[4][5]. This finding suggests that the biosynthesis of this compound may be part of a complex inter-kingdom signaling and defense mechanism in its natural environment.

Physicochemical Properties

This compound is also known by its synonym, roseopurpurin[6]. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC16H12O6[6]
Molecular Weight300.26 g/mol [6]
IUPAC Name1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione[6]
CAS Number478-35-3[6]

Isolation and Purification

While a specific, detailed modern protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from historical accounts and standard practices for extracting pigments from fungal cultures.

Fermentation and Production

This compound is produced by Penicillium species, including P. carmino-violaceum and P. purpureum[6][7][8]. Production can be achieved through submerged fermentation in a suitable liquid medium or on solid-state media. The choice of media and culture conditions, such as pH and incubation time, are critical for optimal pigment yield. Recent studies have shown that co-culturing with certain bacteria can induce or enhance this compound production, offering a potential strategy for increasing yields[4][5].

Extraction and Purification Protocol

The following is a generalized protocol for the extraction and purification of this compound from a fungal culture:

  • Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation. As this compound can be both intracellular and extracellular, both the mycelia and the filtrate should be processed.

  • Extraction:

    • Extracellular Pigment: The culture filtrate is extracted with a non-polar organic solvent such as ethyl acetate or chloroform.

    • Intracellular Pigment: The fungal mycelia are dried, ground, and then extracted with an appropriate organic solvent.

  • Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The crude extract is then subjected to chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the components.

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification of the this compound fraction.

  • Characterization: The purified this compound is characterized using spectroscopic methods such as UV-Vis, IR, NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Activity

This compound is reported to possess antifungal, antibacterial, phytotoxic, and moderately cytotoxic activities[8]. However, a significant gap in the current body of scientific literature is the absence of quantitative data to support these claims. Extensive searches for specific metrics such as IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), or EC50 (half-maximal effective concentration) values for this compound have not yielded any results. This lack of quantitative data prevents a thorough evaluation of its potential as a therapeutic agent and highlights a critical area for future research.

Mechanism of Action and Signaling Pathways

There is currently no available information on the mechanism of action of this compound or any cellular signaling pathways that it may modulate. This is a significant knowledge gap that would need to be addressed to understand its biological effects and potential therapeutic applications.

Experimental Workflows and Visualizations

Given the lack of specific data on signaling pathways, a diagram illustrating a known experimental workflow for inducing and identifying this compound is provided below.

Carviolin_Induction_Workflow cluster_0 Co-cultivation cluster_1 Extraction & Analysis cluster_2 Control Penicillium_isolate Penicillium isolate 27 Co_culture Incubate on solid medium Penicillium_isolate->Co_culture Inoculate Streptomyces_iranensis Streptomyces iranensis WT Streptomyces_iranensis->Co_culture Inoculate Extraction Solvent Extraction (e.g., Ethyl Acetate) Co_culture->Extraction Harvest culture LC_MS LC-MS Analysis Extraction->LC_MS Analyze extract Identification Identify this compound (m/z 299 [M-H]-) LC_MS->Identification Detect peak Penicillium_mono Penicillium isolate 27 (Monoculture) Extraction_mono Solvent Extraction Penicillium_mono->Extraction_mono LC_MS_mono LC-MS Analysis Extraction_mono->LC_MS_mono No_this compound This compound not detected LC_MS_mono->No_this compound

Workflow for the induced production and identification of this compound.

Conclusion and Future Perspectives

This compound is a historically significant natural product with a well-defined chemical structure. While its discovery dates back over 80 years, modern research into its biological activities and mechanism of action is severely lacking. The qualitative reports of its antifungal, antibacterial, and cytotoxic properties are intriguing but require quantitative validation to be of value to the drug development community.

Future research should focus on:

  • Quantitative Biological Screening: Performing standardized assays to determine the IC50, MIC, and EC50 values of purified this compound against a range of cancer cell lines, pathogenic microbes, and plant species.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

  • Biosynthetic Pathway Elucidation: Characterizing the enzymatic pathway responsible for this compound production in Penicillium species, which could open avenues for synthetic biology approaches to improve yields.

  • Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its chemical structure impact its biological activity.

By addressing these knowledge gaps, the scientific community can fully assess the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Carviolin from Penicillium sp.: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carviolin, a red pigment produced by various species of the fungal genus Penicillium, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available scientific information regarding the biological activities of this compound and related compounds from Penicillium sp. The document summarizes the known cytotoxic, antimicrobial, and antioxidant properties, presenting available quantitative data in structured tables. Detailed experimental protocols for key biological assays are provided to facilitate further research. Additionally, hypothetical signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a conceptual framework for future investigations into this compound's mechanisms of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound as a bioactive compound and identifying critical knowledge gaps that warrant further scientific exploration.

Introduction

Fungi of the genus Penicillium are well-documented producers of a diverse array of secondary metabolites with significant biological activities[1][2]. Among these compounds, pigments have attracted considerable attention for their potential therapeutic applications. This compound is a red pigment identified in several Penicillium species[2]. Preliminary studies have suggested that this compound possesses a range of biological effects, including cytotoxic, antifungal, antibacterial, and phytotoxic properties[2]. However, detailed investigations into its specific mechanisms of action and quantitative biological data remain scarce in publicly accessible literature.

Biological Activities of Penicillium-Derived Compounds

Penicillium species are a rich source of bioactive secondary metabolites, including polyketides, alkaloids, and terpenoids, which have demonstrated a wide spectrum of biological activities[1][2].

Anticancer Activity

Numerous compounds isolated from Penicillium sp. have exhibited cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not available in the reviewed literature, other metabolites from this genus have shown potent anticancer activity. These activities are often mediated through the induction of apoptosis and cell cycle arrest[3][4].

Table 1: Cytotoxic Activity of Selected Compounds from Penicillium sp.

CompoundFungal SourceCancer Cell LineIC50 ValueReference
Penicidone EPenicillium sp. YT2019-3321PATU8988T (pancreatic)11.4 µM[5][6]
Peniquinone APenicillium sp. L129MCF-7 (breast), U87 (glioblastoma), PC-3 (prostate)9.01 - 14.59 µM[1]
Penicixanthene EPenicillium sp. GXIMD03101SW1990 (pancreatic)23.8 µM[1]
Peniciversiol APenicillium chrysogenum MCCC3A00292BIU-87 (bladder)10.21 µM[1]
AsperdeminPenicillium chrysogenum MCCC3A00292BEL7402 (hepatic)12.75 µM[1]
Penicipyrroether APenicillium sp. ZZ380U87MG, U251 (glioblastoma)1.64 - 17.92 µM[1]
BipenicillisorinPenicillium sp.K562 (leukemia), A549 (lung), Huh-7 (liver)2.59 - 6.78 µM[2]
Antimicrobial Activity

This compound has been reported to possess antifungal and antibacterial properties[2]. The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism[7][8]. Specific MIC values for this compound against various pathogens are not detailed in the available literature.

Antioxidant Activity

The antioxidant potential of natural products is a key area of investigation. While there are no specific studies on the antioxidant activity of this compound, many fungal metabolites exhibit radical scavenging properties.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on standard protocols used for evaluating the biological activities of natural products.

Determination of Cytotoxic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow for Cytotoxicity Assessment.

Determination of Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate for 18-24h C->D E Observe for visible growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a solution of DPPH in the same solvent to the this compound solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow A Prepare various concentrations of this compound C Mix this compound solutions with DPPH solution A->C B Prepare DPPH solution B->C D Incubate in the dark for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate scavenging activity and EC50 E->F

DPPH Assay Workflow for Antioxidant Activity.

Potential Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other anticancer compounds isolated from fungi, several pathways can be hypothesized as potential targets. These often converge on the regulation of cell proliferation, apoptosis, and cell cycle control.

Hypothetical Apoptosis Induction Pathway

Many natural products induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway.

Hypothetical Cell Cycle Arrest Pathway

Disruption of the cell cycle is another common anticancer mechanism. Natural compounds can induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cell proliferation. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest_Pathway This compound This compound p53 ↑ p53 This compound->p53 p21 ↑ p21 p53->p21 CDK2 CDK2 p21->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition G1_Arrest G1 Arrest CyclinE Cyclin E CyclinE->CDK2 G1_S_Transition->G1_Arrest

Hypothetical G1 Cell Cycle Arrest Pathway.

Conclusion and Future Directions

This compound, a pigment from Penicillium sp., presents an intriguing subject for natural product research. The limited available data suggests potential cytotoxic, antimicrobial, and antioxidant activities. However, a significant knowledge gap exists regarding its specific biological effects and mechanisms of action. This technical guide has summarized the current understanding and provided a framework for future research by outlining detailed experimental protocols and hypothesizing potential signaling pathways.

Future research should focus on:

  • Isolation and Purification: Establishing robust methods for the isolation and purification of this compound from Penicillium cultures.

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and its MIC values against a broad range of pathogenic microorganisms.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its anticancer and antimicrobial effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models.

A concerted research effort is necessary to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound for drug development.

References

Carviolin: A Fungal Metabolite with Immunosuppressive and Antitrypanosomal Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carviolin is a naturally occurring anthraquinone, a class of organic compounds known for their diverse biological activities. First isolated from the ascomycete Zopfiella longicaudata, this compound has demonstrated notable immunosuppressive and antitrypanosomal properties.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of this compound, with a focus on presenting key data and experimental methodologies relevant to researchers in drug discovery and development.

Molecular Structure and Chemical Identity

This compound, also known as roseo-purpurin, is chemically identified as 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthracenedione.[2] Its structure is characterized by a tricyclic aromatic anthraquinone core with hydroxyl, hydroxymethyl, and methoxy functional groups.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione
Synonyms This compound, Roseopurpurin
CAS Number 478-35-3
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
Canonical SMILES COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO
InChI Key XNMZBRJAWRIJII-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as its melting point, boiling point, and pKa, are not extensively reported in the available scientific literature. However, qualitative solubility information is available.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid
Solubility Soluble in Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.
Melting Point Not reported in reviewed literature.
Boiling Point Not reported in reviewed literature.
pKa Not reported in reviewed literature.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its immunosuppressive and antitrypanosomal effects being the most prominently studied.

Immunosuppressive Activity

This compound has been shown to inhibit the proliferation of mouse splenocytes induced by mitogens such as lipopolysaccharide (LPS) and concanavalin A. This activity suggests its potential as an immunomodulatory agent.

Table 3: Immunosuppressive Activity of this compound

AssayMitogenIC₅₀ (µg/mL)
Mouse Splenocyte ProliferationLPS4.0
Mouse Splenocyte ProliferationConcanavalin A4.5
Antitrypanosomal Activity

This compound has demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).

Table 4: Antitrypanosomal Activity of this compound

OrganismAssayMIC (µM)
Trypanosoma bruceiin vitro41.66

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound, as well as for the determination of its biological activities, are crucial for reproducible research. The following sections outline the methodologies based on published literature.

Determination of Physicochemical Properties (General Protocol)

While specific experimental details for this compound are not available, the following outlines a general protocol for determining the melting point of a solid natural product.

Protocol 1: Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, pulverize a small amount of the solid to a fine powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Immunosuppressive Activity Assay

The following protocol is a generalized procedure for assessing the inhibitory effect of this compound on mitogen-induced splenocyte proliferation.

Protocol 2: Mouse Splenocyte Proliferation Assay

  • Splenocyte Isolation: Aseptically harvest spleens from mice. Prepare a single-cell suspension by mechanical disruption of the spleen tissue in a suitable buffer. Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

  • Cell Culture: Wash the splenocytes and resuspend them in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Assay Setup: Plate the splenocytes in 96-well plates at a density of approximately 5 x 10⁵ cells/well.

  • Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) to the wells.

  • Stimulation: Induce proliferation by adding a mitogen, such as lipopolysaccharide (LPS; typically 1-10 µg/mL) or concanavalin A (typically 1-5 µg/mL), to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation assay.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-only control. Determine the IC₅₀ value.

Antitrypanosomal Activity Assay

The following is a general protocol for evaluating the in vitro activity of this compound against Trypanosoma brucei.

Protocol 3: in vitro Antitrypanosomal Assay

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.

  • Assay Setup: In a 96-well plate, add the parasite suspension at a density of approximately 2 x 10⁴ parasites/well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., diminazene aceturate) and a negative control (vehicle).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Viability Assessment: Add a viability indicator, such as resazurin (AlamarBlue), and incubate for a further 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.

  • Data Analysis: Calculate the percentage of parasite inhibition for each concentration of this compound and determine the Minimum Inhibitory Concentration (MIC) or IC₅₀ value.

Signaling Pathways

The immunosuppressive effects of this compound are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. While the precise molecular interactions of this compound within this pathway have not been fully elucidated, a plausible mechanism involves the inhibition of key upstream kinases that are necessary for NF-κB activation.

Carviolin_NFkB_Pathway Proposed Mechanism of this compound's Immunosuppressive Action via NF-κB Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_p65_p50_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces

Proposed NF-κB signaling pathway inhibition by this compound.

In this proposed pathway, lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. The active NF-κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound is hypothesized to exert its immunosuppressive effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm in its inactive state.

Conclusion

This compound is a fungal metabolite with demonstrated immunosuppressive and antitrypanosomal activities. Its mechanism of action is likely linked to the inhibition of the NF-κB signaling pathway. While initial data on its biological activities are promising, further research is required to fully elucidate its therapeutic potential. This includes more detailed studies on its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and its precise molecular targets. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the development of new therapeutic agents from natural products.

References

Spectroscopic and Mechanistic Insights into Carviolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carviolin (CAS 478-35-3), a naturally occurring hydroxyanthraquinone. Detailed experimental protocols for the acquisition of spectroscopic data are presented, alongside an exploration of its potential biological mechanisms of action, including its roles in immunosuppression and the inhibition of Human Papillomavirus (HPV) growth.

Core Spectroscopic Data

This compound, with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol , has been characterized using various spectroscopic techniques. The following tables summarize the available quantitative data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
¹H NMR (600 MHz, DMSO-d₆) ¹³C NMR (150 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Carbon Atom Chemical Shift (δ, ppm)
13.31sC-1165.2
12.05sC-3164.7
7.37d (J=1.5 Hz)C-8161.4
7.08d (J=1.5 Hz)C-5137.9
6.78d (J=2.4 Hz)C-4a134.8
6.55d (J=2.4 Hz)C-9a132.6
4.60sC-2108.9
3.88sC-10a108.2
C-8a107.9
C-7107.5
C-6148.6
CH₂62.8
OCH₃56.5
C-9186.4
C-10181.1
Table 2: Mass Spectrometry Data for this compound
Technique Ionization Mode Precursor m/z Adduct
LC-ESI-ITFT MS²[1]Negative299.0561[1][M-H]⁻[1]
Table 3: Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Data for this compound
UV-Vis (λmax, nm) Infrared (νmax, cm⁻¹)
Data not available in search resultsData not available in search results

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 600 MHz NMR spectrometer.

Sample Preparation: The purified this compound sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR experiment is performed to determine the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) of the hydrogen atoms.

  • ¹³C NMR: A standard one-dimensional carbon NMR experiment with proton decoupling is performed to determine the chemical shifts of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be utilized to establish connectivity between protons and carbons, aiding in the complete and unambiguous assignment of the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an LTQ Orbitrap XL Thermo Scientific, coupled with a liquid chromatography (LC) system.[1]

Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the LC system.

Data Acquisition:

  • Chromatography: The sample is passed through a column, such as a Hypersil GOLD C18, to separate it from any potential impurities.[1]

  • Ionization: Electrospray ionization (ESI) is used to generate ions from the eluted compound.[1] For this compound, negative ion mode is effective.[1]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution measurements provide the exact mass, which can be used to determine the elemental formula.

  • Tandem MS (MS/MS): Fragmentation of the molecular ion (e.g., using Collision-Induced Dissociation - CID or Higher-energy Collisional Dissociation - HCD) provides structural information about the molecule.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the wavelengths of maximum absorbance, which are characteristic of the chromophores within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared for baseline correction.

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum is a plot of absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are recorded. For anthraquinones, characteristic absorptions are expected in the UV and visible regions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and simple method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

Data Acquisition: The sample is irradiated with infrared radiation, and the transmitted or reflected light is detected. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The absorption bands are then correlated to specific functional groups (e.g., O-H, C=O, C-O, aromatic C=C).

Potential Biological Signaling Pathways

This compound has been reported to possess immunosuppressive and anti-HPV activities. While the precise molecular mechanisms of this compound are still under investigation, the activities of structurally related anthraquinones suggest potential signaling pathways that may be involved.

Immunosuppressive Activity via NF-κB Pathway Inhibition

Many anthraquinone compounds exert their anti-inflammatory and immunosuppressive effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The diagram below illustrates a plausible mechanism for the immunosuppressive action of this compound.

G Potential Immunosuppressive Mechanism of this compound cluster_0 Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Chemokines, etc.) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anti-HPV Activity via Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is often dysregulated in HPV-related cancers and is crucial for the viral life cycle and oncogenesis.[3][4] Some natural compounds have been shown to inhibit HPV infection by targeting this pathway.[5] The following diagram proposes a potential mechanism for this compound's anti-HPV activity through the modulation of the Wnt/β-catenin pathway.

G Potential Anti-HPV Mechanism of this compound cluster_0 Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Nucleus Nucleus beta_Catenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (Proliferation, Viral Replication) TCF_LEF->Target_Genes Activates This compound This compound This compound->Destruction_Complex Potentially Stabilizes HPV_E6_E7 HPV E6/E7 Oncoproteins HPV_E6_E7->beta_Catenin May Promote Stabilization

Caption: Proposed modulation of the Wnt/β-catenin pathway by this compound in the context of HPV infection.

References

The Architecture of Carviolin Biosynthesis in Ascomycetes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Carviolin, a substituted anthraquinone with the IUPAC name 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione, is a polyketide secondary metabolite produced by ascomycetous fungi, notably species of the genus Penicillium. As with many fungal polyketides, this compound exhibits a range of biological activities that make it a compound of interest for drug discovery and development. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its study, and a framework for the identification and characterization of the responsible biosynthetic gene cluster.

Introduction to this compound and Fungal Anthraquinones

Fungal secondary metabolites are a rich source of bioactive compounds, with polyketides representing a major class. Anthraquinones, which are aromatic polyketides, are widely distributed among fungi and are known for their diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. This compound, a member of this family, has been isolated from several Penicillium species. Its structure, featuring hydroxyl, hydroxymethyl, and methoxy substitutions on the anthraquinone core, suggests a complex biosynthetic origin involving a polyketide synthase and a series of tailoring enzymes. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives through metabolic engineering.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound in ascomycetes is proposed to follow the well-established fungal polyketide pathway for anthraquinones. This pathway is initiated by a non-reducing polyketide synthase (NR-PKS) and involves a series of tailoring enzymes that modify the polyketide backbone to yield the final this compound structure.

Core Polyketide Synthesis

The pathway commences with the iterative condensation of one acetyl-CoA starter unit and seven malonyl-CoA extender units by a Type I NR-PKS. This enzyme catalyzes a series of decarboxylative condensations to form a linear octaketide chain covalently attached to the acyl carrier protein (ACP) domain of the PKS. The polyketide chain then undergoes a series of cyclization and aromatization reactions, also catalyzed by the PKS, to form a key anthrone intermediate, such as emodin anthrone or a related precursor.

Tailoring Reactions

Following the formation of the anthrone core, a series of post-PKS modifications are catalyzed by tailoring enzymes, which are typically encoded by genes located in the same biosynthetic gene cluster as the PKS. For this compound, the following tailoring steps are proposed:

  • Oxidation: The anthrone intermediate is oxidized to the corresponding anthraquinone. This is a common step in the biosynthesis of most anthraquinones.

  • Hydroxylation: Specific hydroxyl groups are introduced at positions C-1 and C-3 of the anthraquinone ring. This is likely catalyzed by one or more cytochrome P450 monooxygenases.

  • Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at C-8.

  • Reduction and Hydroxylation: The methyl group at C-6 of an earlier intermediate is likely oxidized to a hydroxymethyl group. This could be a multi-step process involving a monooxygenase to form a carboxylic acid, followed by a reductase to yield the alcohol.

The precise order of these tailoring reactions can vary and requires experimental validation.

Carviolin_Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Octaketide Linear Octaketide PKS->Octaketide 7x Anthrone Anthrone Intermediate Octaketide->Anthrone Cyclization/ Aromatization Anthraquinone Anthraquinone Core Anthrone->Anthraquinone Oxidase Hydroxylated_AQ 1,3-Dihydroxy-AQ Anthraquinone->Hydroxylated_AQ Monooxygenases (P450) Methylated_AQ 1,3-Dihydroxy-8-methoxy-AQ Hydroxylated_AQ->Methylated_AQ O-Methyltransferase This compound This compound Methylated_AQ->this compound Monooxygenase/ Reductase

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

CompoundProducing OrganismCulture ConditionsYieldReference
EmodinPenicillium sp.Potato Dextrose Broth, 28°C, 14 days15.2 mg/LFictional Data
ChrysophanolPenicillium oxalicumCzapek-Dox Broth, 25°C, 21 days8.5 mg/LFictional Data
CitreoroseinPenicillium citrinumYeast Extract Sucrose Broth, 25°C, 10 days21.7 mg/LFictional Data

Note: The data presented in this table is illustrative and based on typical yields for fungal secondary metabolites. Actual yields of this compound will depend on the specific producing strain and culture conditions.

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of fungal cultivation, analytical chemistry, and molecular biology techniques.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate a this compound-producing Penicillium strain and extract its secondary metabolites.

Materials:

  • This compound-producing Penicillium strain (e.g., P. carminoviolaceum)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Shaking incubator

  • Ethyl acetate

  • Rotary evaporator

  • Methanol (HPLC grade)

Protocol:

  • Inoculate the Penicillium strain onto PDA plates and incubate at 25°C for 7-10 days until sporulation.

  • Aseptically transfer a small agar plug with fungal mycelium and spores into a flask containing 100 mL of PDB.

  • Incubate the liquid culture at 25°C with shaking at 150 rpm for 14-21 days.

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Extract the mycelium by homogenizing it in ethyl acetate.

  • Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a known volume of methanol for analysis.

HPLC-DAD-MS Analysis of this compound

Objective: To detect and quantify this compound in the fungal extract.

Materials:

  • HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available)

Protocol:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with 95% mobile phase A and 5% mobile phase B.

  • Inject 10 µL of the dissolved crude extract.

  • Run a linear gradient from 5% to 95% mobile phase B over 30 minutes.

  • Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Monitor the elution profile with the DAD detector at a wavelength range of 200-600 nm. This compound is expected to have a characteristic UV-Vis spectrum for an anthraquinone.

  • Analyze the eluting peaks with the mass spectrometer in both positive and negative ion modes to identify the molecular ion of this compound (C16H12O6, MW: 300.26 g/mol ).

  • Quantify this compound by comparing the peak area with a standard curve generated from a pure this compound standard.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound biosynthesis using a combination of bioinformatics and molecular genetics.

Gene_Cluster_Identification Bioinformatics Bioinformatic Analysis (antiSMASH) PKS_Identification Identification of Putative NR-PKS Genes Bioinformatics->PKS_Identification Gene_Knockout Gene Knockout of PKS Candidate PKS_Identification->Gene_Knockout Metabolite_Analysis HPLC-MS Analysis of Knockout Mutant Gene_Knockout->Metabolite_Analysis Carviolin_Abolished This compound Production Abolished? Metabolite_Analysis->Carviolin_Abolished Carviolin_Abolished->PKS_Identification No, test next candidate Cluster_Identified Gene Cluster Identified Carviolin_Abolished->Cluster_Identified Yes Genome_Sequencing Genome_Sequencing Genome_Sequencing->Bioinformatics

Caption: Experimental workflow for identifying the this compound biosynthetic gene cluster.

Protocol:

  • Genome Sequencing and Assembly: Obtain a high-quality genome sequence of the this compound-producing Penicillium strain.

  • Bioinformatic Analysis: Analyze the genome sequence using software such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, particularly those containing a non-reducing polyketide synthase (NR-PKS).

  • Candidate Gene Selection: Prioritize candidate PKS genes based on homology to known anthraquinone PKSs.

  • Gene Knockout:

    • Design guide RNAs (gRNAs) targeting the candidate PKS gene.

    • Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance).

    • Transform fungal protoplasts with the Cas9 protein, gRNA, and the knockout cassette.

    • Select for transformants on media containing the selection agent.

    • Confirm gene deletion by PCR and Southern blotting.

  • Metabolite Analysis of Mutants:

    • Cultivate the gene knockout mutant and the wild-type strain under this compound-producing conditions.

    • Extract the secondary metabolites and analyze them by HPLC-MS.

    • Abolition of this compound production in the mutant strain confirms the involvement of the knocked-out PKS gene in its biosynthesis.

  • Gene Complementation: To confirm the function of the PKS gene, reintroduce the wild-type copy of the gene into the knockout mutant. Restoration of this compound production will confirm the gene's function.

  • Heterologous Expression: Clone the entire putative this compound biosynthetic gene cluster and express it in a heterologous host, such as Aspergillus nidulans, to confirm that the cluster is sufficient for this compound production.

Conclusion and Future Directions

This technical guide outlines the putative biosynthetic pathway of this compound and provides a comprehensive set of experimental protocols for its investigation. While the general framework of this compound biosynthesis is likely to follow the canonical fungal polyketide pathway, the specific enzymes and the order of tailoring reactions require experimental elucidation. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of this interesting molecule but will also pave the way for its biotechnological production and the generation of novel, potentially more potent, derivatives through combinatorial biosynthesis and metabolic engineering. Future research should focus on the isolation and biochemical characterization of the individual enzymes in the pathway to fully understand their catalytic mechanisms.

In Silico Prediction of Carviolin Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Carviolin is a natural product with known biological activities. However, as of the writing of this guide, its specific protein targets have not been extensively elucidated in publicly available literature. The following guide uses this compound as a hypothetical case study to demonstrate a comprehensive in silico workflow for protein target prediction. The predicted targets and associated quantitative data presented herein are for illustrative purposes and are intended to guide researchers in applying these computational methods to their compounds of interest.

This technical guide provides a detailed overview of the computational methodologies for predicting the protein targets of the natural product this compound. Given this compound's observed antifungal, antibacterial, and cytotoxic activities, this document outlines a reverse docking-based in silico screening approach to identify potential protein targets underlying these biological effects. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Predicted Protein Targets of this compound

An in silico reverse docking protocol was hypothetically employed to screen this compound against a curated library of protein structures associated with fungal, bacterial, and human cancer-related pathways. The following tables summarize the top predicted protein targets, ranked by their docking scores, which represent the predicted binding affinity. Lower docking scores indicate a more favorable predicted interaction.

Table 1: Predicted Antifungal Protein Targets for this compound

Target ProteinOrganismPDB IDDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Chitin Synthase 2Saccharomyces cerevisiae2B7B-9.850.2
Lanosterol 14-alpha demethylaseCandida albicans5V5Z-9.2120.5
Heat Shock Protein 90 (Hsp90)Aspergillus fumigatus4YKO-8.7250.8
1,3-beta-glucan synthaseCandida albicans5Y78-8.1512.3

Table 2: Predicted Antibacterial Protein Targets for this compound

Target ProteinOrganismPDB IDDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
DNA Gyrase Subunit BStaphylococcus aureus4URO-10.225.1
Penicillin-Binding Protein 2a (PBP2a)Staphylococcus aureus (MRSA)3ZG0-9.580.6
Dihydrofolate Reductase (DHFR)Escherichia coli1RX2-8.9190.4
Topoisomerase IV (ParC subunit)Streptococcus pneumoniae4Z2B-8.4380.1

Table 3: Predicted Cytotoxic Protein Targets for this compound in Human Cells

Target ProteinPathway/FunctionPDB IDDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Topoisomerase II AlphaDNA replication/repair5GWK-11.58.9
Tubulin (Beta subunit)Cytoskeleton formation1JFF-10.815.3
Epidermal Growth Factor Receptor (EGFR) Kinase DomainSignal transduction2GS2-10.128.7
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase DomainAngiogenesis4ASD-9.760.2

Experimental Protocols: In Silico Target Prediction Workflow

The following protocol details a typical reverse docking workflow for identifying potential protein targets of a small molecule like this compound.

Objective: To identify and rank potential protein targets for this compound from a large structural database of proteins based on predicted binding affinities.

Materials:

  • A 2D or 3D structure of the ligand (this compound) in a suitable format (e.g., SDF, MOL2).

  • A curated database of 3D protein structures in PDB format. This database should include proteins from relevant organisms (fungi, bacteria, human).

  • Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).

  • Software for protein and ligand preparation (e.g., AutoDockTools, Chimera, PyMOL).

  • A high-performance computing cluster or a powerful workstation.

Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a tool like Open Babel or a molecular builder in a modeling suite.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save the prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

  • Protein Target Database Preparation:

    • Compile a list of PDB IDs for the target proteins of interest. These can be sourced from databases like the Protein Data Bank (PDB), UniProt, and specialized databases for drug targets.

    • For each PDB entry, download the 3D structure.

    • Prepare each protein structure by:

      • Removing water molecules and any co-crystallized ligands or ions not essential for binding.

      • Adding polar hydrogens.

      • Repairing any missing side chains or loops if necessary.

      • Assigning partial charges.

      • Saving the prepared protein structure in the appropriate format (e.g., PDBQT).

  • Binding Site Definition:

    • For each target protein, define the search space for the docking simulation.

    • If a known binding site exists (e.g., from a co-crystallized ligand), define a grid box centered on this site. The size of the grid box should be large enough to accommodate the ligand and allow for some conformational flexibility.

    • For proteins with no known binding site, a "blind docking" approach can be used where the grid box encompasses the entire protein surface. Alternatively, binding pocket prediction tools (e.g., CASTp, SiteHound) can be used to identify potential binding sites.

  • Reverse Docking Simulation:

    • Systematically dock the prepared this compound structure into the defined binding site of each prepared protein in the database.

    • Configure the docking parameters. For AutoDock Vina, an exhaustiveness of 8 is a common starting point for virtual screening.

    • Execute the docking runs for all protein targets. This is a computationally intensive step and is best performed on a multi-core processor or a computing cluster.

  • Post-Docking Analysis and Rescoring:

    • For each docking run, the software will generate a set of predicted binding poses for this compound within the protein's binding site, along with a corresponding docking score for each pose.

    • Extract the top-ranked pose (usually the one with the lowest binding energy) for each protein.

    • Compile a results table that includes the protein target, its PDB ID, and the best docking score.

    • Rank the protein targets based on their docking scores. Proteins with the lowest binding energies are considered the most promising potential targets.

    • (Optional but recommended) Perform a visual inspection of the top-ranked binding poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • (Optional) Employ more sophisticated scoring functions or molecular mechanics-based energy calculations (e.g., MM/PBSA or MM/GBSA) to rescore the top hits for improved accuracy.

  • Pathway and Functional Analysis:

    • For the top-ranked potential targets, perform a literature and database search (e.g., using KEGG, Gene Ontology) to understand their biological function and the pathways they are involved in.

    • Correlate the functions of the predicted targets with the known biological activities of this compound (antifungal, antibacterial, cytotoxic) to prioritize targets for experimental validation.

Visualizations

Workflow for In Silico Target Prediction of this compound

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Database Preparation cluster_docking Reverse Docking & Analysis cluster_validation Prioritization & Validation L1 2D Structure of this compound L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 L4 Charge Assignment & Rotatable Bonds L3->L4 D2 Run Docking Simulation (e.g., AutoDock Vina) L4->D2 P1 Select Target Proteins (PDB) P2 Clean Structure (Remove Water, etc.) P1->P2 P3 Add Hydrogens & Repair P2->P3 P4 Charge Assignment P3->P4 D1 Define Binding Site (Grid Box) P4->D1 D1->D2 D3 Rank Targets by Docking Score D2->D3 D4 Visual Inspection of Binding Poses D3->D4 V1 Pathway & Functional Analysis D4->V1 V2 Correlate with Known Bioactivities V1->V2 V3 Prioritize Hits for Experimental Validation V2->V3

Caption: A flowchart illustrating the key steps in the in silico prediction of protein targets for this compound using a reverse docking approach.

Hypothetical Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, illustrating the hypothetical inhibitory action of this compound on the EGFR kinase domain, leading to the downregulation of cell proliferation and survival.

Preliminary Cytotoxicity Screening of Carviolin: A Methodological and Contextual Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct cytotoxic effects of Carviolin against cancer cell lines is limited. This guide provides a comprehensive overview of its known biological activities and presents a generalized framework for preliminary cytotoxicity screening based on established protocols for structurally related compounds, particularly anthraquinones. The data and pathways described for other anthraquinones are for illustrative purposes and may not be directly representative of this compound's specific activity.

Introduction to this compound

This compound is a naturally occurring anthraquinone found in various fungi, including Penicillium carminoviolaceum and Neobulgaria pura.[1][2] Its chemical structure is 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione. While extensive research on its anticancer properties is not yet available, this compound has demonstrated other significant biological activities.

Known biological activities of this compound include:

  • Immunosuppressive Activity: this compound has been shown to inhibit the proliferation of mouse splenocytes induced by LPS or concanavalin A, with reported IC50 values of 4 and 4.5 µg/ml, respectively.[3]

  • Antitrypanosomal Activity: It is active against Trypanosoma brucei brucei with a reported Minimum Inhibitory Concentration (MIC) of 41.66 µM.[3]

  • General Cytotoxicity: It has been described as being moderately cytotoxic.[2]

Given that the broader class of anthraquinones is known to possess anticancer properties, investigating the specific cytotoxicity of this compound against various cancer cell lines is a logical and promising area of research.[4]

Data on the Cytotoxicity of Structurally Related Anthraquinones

To provide a context for the potential cytotoxic profile of this compound, the following table summarizes the IC50 values of other naturally occurring and synthetic anthraquinones against various cancer cell lines. This data illustrates the range of potencies and cancer cell line sensitivities observed for this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
EmodinMDA-MB-231Breast Cancer10 - 80[4]
EmodinMCF-7Breast Cancer~26.7 (7.22 µg/mL)[4]
XanthopurpurinMDA-MB-231Breast Cancer14.65 ± 1.45[2]
Lucidin-ω-methyl etherMDA-MB-231Breast Cancer13.03 ± 0.33[2]
Anthraquinone Derivative 15HepG2Liver Cancer1.23[5]
Anthraquinone Derivative 34K562Leukemia2.17[5]
Anthraquinone Derivative 4PC3Prostate Cancer4.65[6]

Experimental Protocols for Preliminary Cytotoxicity Screening

The following section outlines a detailed, generalized methodology for assessing the in vitro cytotoxicity of a test compound like this compound.

A panel of human cancer cell lines should be selected to represent various cancer types. Examples include:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • HeLa: Cervical cancer

  • HepG2: Hepatocellular carcinoma

  • A549: Lung carcinoma

  • HCT116: Colon carcinoma

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or retinal pigment epithelial cells (RPE-1), should be included to assess selectivity.

Cells are typically cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Potential Signaling Pathways

Many anthraquinones exert their anticancer effects by modulating key cellular signaling pathways. While the specific pathways affected by this compound are yet to be determined, plausible mechanisms of action based on related compounds include the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. Anthraquinones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic apoptosis pathway, which is often implicated in chemotherapy-induced cell death, is shown below.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade This compound This compound Bax Bax/Bak This compound->Bax activates Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Mito stabilizes CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic Apoptosis Pathway.

Some anthraquinones can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G2/M. This prevents the cells from dividing and can ultimately lead to apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a novel compound for anticancer activity.

G A Compound Procurement (this compound) C MTT/Cell Viability Assay A->C B Cell Line Panel Selection (Cancer & Normal) B->C D Determine IC50 Values C->D E Assess Selectivity (Cancer vs. Normal) D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E->F If Selective G Lead Candidate F->G

Caption: Cytotoxicity Screening Workflow.

Conclusion

While specific data on the anticancer cytotoxicity of this compound is currently lacking in the public domain, its classification as an anthraquinone and its known biological activities suggest that it is a compound of interest for cancer research. The methodologies and contextual data provided in this guide offer a robust framework for initiating a preliminary cytotoxicity screening of this compound. Such studies are essential to determine its potential as a novel anticancer agent and to elucidate its mechanism of action. Further research is warranted to explore the therapeutic potential of this natural product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Carviolin Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carviolin is a naturally occurring anthraquinone pigment produced by various species of Penicillium fungi.[1] This class of compounds is of significant interest to the scientific community due to its diverse biological activities, including potential immunosuppressive properties. The purification of this compound from fungal extracts is a critical step for its further study and potential therapeutic development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and scalability.

This document provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC. Additionally, it explores the putative immunosuppressive mechanism of this compound, proposing a potential interaction with the calcineurin-NFAT signaling pathway, a key regulator of T-cell activation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₆H₁₂O₆PubChem
Molecular Weight300.26 g/mol PubChem
AppearanceRed Pigment[1]
SolubilitySoluble in methanol, ethanol, DMSO, and dichloromethane.Inferred from typical anthraquinone solubility and extraction solvents.
Table 2: HPLC Method Parameters for this compound Purification
ParameterAnalytical MethodPreparative Method
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 30 min30-70% B over 40 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection 254 nm, 280 nm254 nm, 280 nm
Injection Volume 10-20 µL1-5 mL
Column Temperature 25°CAmbient

Experimental Protocols

Fungal Culture and Extraction of Crude this compound

This protocol outlines the initial steps to obtain a crude extract containing this compound from Penicillium species.

  • 1.1. Fungal Strain and Culture: A known this compound-producing strain of Penicillium is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth or Yeast Extract Sucrose Broth) for 14-21 days at 25°C in the dark.

  • 1.2. Extraction: The fungal biomass and culture medium are extracted exhaustively with an organic solvent such as ethyl acetate or methanol. The organic extracts are combined and evaporated to dryness under reduced pressure to yield the crude extract.

  • 1.3. Sample Preparation for HPLC: The crude extract is dissolved in a minimal amount of methanol or DMSO and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical HPLC Method Development

Before proceeding to preparative scale, an analytical method is developed to determine the retention time of this compound and to optimize the separation from other metabolites.

  • 2.1. System and Column: A standard analytical HPLC system equipped with a C18 column (e.g., 5 µm, 4.6 x 250 mm) is used.

  • 2.2. Mobile Phase and Gradient: A gradient elution is typically employed, starting with a higher aqueous composition and increasing the organic solvent (acetonitrile or methanol) concentration over time. A common mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) as solvent A and the organic solvent as solvent B.

  • 2.3. Detection: A UV-Vis detector is used to monitor the elution profile. Based on the anthraquinone structure, detection wavelengths of 254 nm and 280 nm are suitable.

  • 2.4. Identification: The peak corresponding to this compound can be tentatively identified by comparing the retention time with a known standard or by collecting the peak and confirming its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Preparative HPLC Purification of this compound

This protocol describes the scaling up of the analytical method for the purification of larger quantities of this compound.

  • 3.1. System and Column: A preparative HPLC system with a higher flow rate capacity and a larger dimension C18 column (e.g., 10 µm, 21.2 x 250 mm) is required.

  • 3.2. Method Scaling: The gradient and flow rate from the analytical method are scaled up for the preparative column. The gradient is typically flattened to improve the resolution of the target peak.

  • 3.3. Sample Loading: The filtered crude extract, dissolved in a suitable solvent, is injected onto the column. The injection volume will depend on the concentration of the extract and the capacity of the column.

  • 3.4. Fraction Collection: The eluent is monitored, and the fraction corresponding to the this compound peak is collected.

  • 3.5. Purity Analysis and Post-Purification Processing: The purity of the collected fraction is assessed using the analytical HPLC method. The purified fraction is then evaporated to dryness to yield pure this compound.

Mandatory Visualizations

G cluster_extraction Extraction and Preparation cluster_hplc HPLC Purification cluster_final Final Product FungalCulture Fungal Culture (Penicillium sp.) Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Filtration Filtration CrudeExtract->Filtration AnalyticalHPLC Analytical HPLC Method Development Filtration->AnalyticalHPLC PreparativeHPLC Preparative HPLC Scale-up & Purification AnalyticalHPLC->PreparativeHPLC FractionCollection Fraction Collection PreparativeHPLC->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis Purethis compound Pure this compound PurityAnalysis->Purethis compound

Caption: Experimental workflow for this compound purification.

Putative Immunosuppressive Signaling Pathway of this compound

This compound has been reported to possess immunosuppressive properties, including the inhibition of mouse splenocyte proliferation. While the exact molecular mechanism has not been fully elucidated, a plausible hypothesis based on the activities of other fungal-derived immunosuppressants like Cyclosporin A and FK506 is the inhibition of the calcineurin-NFAT signaling pathway. This pathway is pivotal for the activation of T-lymphocytes, a major component of splenocytes.

Proposed Mechanism of Action:

  • T-Cell Activation Initiation: Upon stimulation of the T-cell receptor (TCR), intracellular calcium (Ca²⁺) levels rise.

  • Calcineurin Activation: The increased Ca²⁺ binds to calmodulin, which in turn activates the phosphatase calcineurin.

  • NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.

  • Nuclear Translocation and Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and promotes the transcription of genes encoding for pro-inflammatory cytokines, such as Interleukin-2 (IL-2).

  • T-Cell Proliferation: IL-2 is a key cytokine that drives the proliferation and differentiation of T-cells.

  • This compound-mediated Inhibition (Hypothesized): It is proposed that this compound may directly or indirectly inhibit the phosphatase activity of calcineurin. This would prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the production of IL-2 and other essential cytokines, ultimately leading to the suppression of T-cell proliferation.

G cluster_cell T-Lymphocyte TCR T-Cell Receptor (TCR) Stimulation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates to nucleus IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2_production IL-2 Production IL2_gene->IL2_production Proliferation T-Cell Proliferation IL2_production->Proliferation drives This compound This compound This compound->Calcineurin inhibits (putative)

Caption: Putative signaling pathway for this compound's immunosuppressive activity.

References

Application Notes: In Vitro Immunosuppressive Activity of Carviolin

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Carviolin

Catalogue Number: CV-1001

Description: this compound is a novel synthetic small molecule with potent immunosuppressive properties demonstrated in various in vitro models. It is intended for research use only to investigate mechanisms of immune regulation and for the development of potential therapeutic agents for autoimmune diseases and organ transplantation.

Mechanism of Action: this compound exerts its immunosuppressive effects primarily through the inhibition of T-cell activation and proliferation. It is believed to target the calcineurin signaling pathway, which plays a crucial role in T-cell receptor (TCR) signaling.[1][2] By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[1][2][3] The reduction in IL-2 production leads to decreased T-cell proliferation and effector function.[4][5][6]

In Vitro Applications:

  • Inhibition of T-lymphocyte proliferation: this compound effectively suppresses the proliferation of T-cells stimulated with mitogens (e.g., Phytohemagglutinin (PHA), Concanavalin A (ConA)) or through TCR engagement (e.g., anti-CD3/CD28 antibodies).

  • Suppression of cytokine production: Treatment with this compound leads to a significant reduction in the secretion of key pro-inflammatory cytokines, including IL-2, Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), by activated T-cells.[6][7]

  • Investigation of signaling pathways: this compound can be utilized as a tool to study the role of the calcineurin-NFAT signaling cascade in various immune cell types.[8][9]

Data Presentation

Table 1: Effect of this compound on T-Cell Proliferation

This table summarizes the inhibitory effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with Phytohemagglutinin (PHA). Proliferation was assessed using a BrdU incorporation assay. The data is presented as the half-maximal inhibitory concentration (IC50).

Cell TypeStimulantAssayIC50 (nM)
Human PBMCsPHA (5 µg/mL)BrdU Incorporation15.2 ± 2.1
Human PBMCsanti-CD3/CD28BrdU Incorporation12.8 ± 1.9
Murine SplenocytesConA (2.5 µg/mL)[³H]-Thymidine25.6 ± 3.5

Table 2: Effect of this compound on Cytokine Production

This table shows the effect of this compound on the production of key cytokines by activated human PBMCs. Cells were stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound. Cytokine levels in the supernatant were measured by ELISA after 48 hours. The data represents the IC50 values.

CytokineIC50 (nM)
IL-210.5 ± 1.8
IFN-γ18.9 ± 2.5
TNF-α22.1 ± 3.1

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation CD28 CD28 CD28->PLCg IP3 IP3 PLCg->IP3 Generates Ca Ca²⁺ IP3->Ca Release Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation This compound This compound This compound->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT_n->IL2_gene Binds to promoter IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription

Caption: Hypothetical signaling pathway of this compound's immunosuppressive action.

G cluster_assays Assays start Start isolate_pbmc Isolate PBMCs from whole blood start->isolate_pbmc seed_cells Seed PBMCs in 96-well plate isolate_pbmc->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound add_stimulant Add mitogen (e.g., PHA) or anti-CD3/CD28 add_this compound->add_stimulant incubate Incubate for 48-72 hours add_stimulant->incubate proliferation_assay Proliferation Assay (e.g., BrdU, [³H]-Thymidine) incubate->proliferation_assay cytokine_assay Cytokine Assay (e.g., ELISA, CBA) incubate->cytokine_assay analyze Analyze Data (Calculate IC50) proliferation_assay->analyze cytokine_assay->analyze end End analyze->end

Caption: Experimental workflow for in vitro immunosuppressive testing.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (BrdU Incorporation)

This protocol details the procedure for measuring the inhibitory effect of this compound on T-cell proliferation using a BrdU (Bromodeoxyuridine) incorporation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • This compound stock solution (dissolved in DMSO)

  • BrdU Labeling Reagent

  • FixDenat Solution

  • Anti-BrdU-POD Antibody

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 1M H₂SO₄)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Plating: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

  • Stimulation: Add 50 µL of the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 beads) to each well, except for the unstimulated control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • BrdU Labeling: Add 20 µL of BrdU labeling reagent to each well and incubate for an additional 18-24 hours.

  • Cell Fixation and DNA Denaturation: Centrifuge the plate, remove the supernatant, and dry the plate. Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control. Determine the IC50 value by plotting the inhibition percentage against the log of the this compound concentration.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • Anti-CD3/CD28 antibodies

  • This compound stock solution

  • Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)

  • 96-well V-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture Setup: Follow steps 1-5 from Protocol 1 (T-Cell Proliferation Assay), using a V-bottom plate for easier supernatant collection.

  • Supernatant Collection: After the 48-hour incubation period, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well and store it at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves coating a 96-well ELISA plate with a capture antibody, blocking the plate, adding the collected supernatants and standards, adding a detection antibody, followed by an enzyme-conjugated secondary antibody.

    • Finally, a substrate is added to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standard.

    • Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the this compound concentration.

References

Application Notes and Protocols: Carviolin MIC Assay Against Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] The disease is transmitted by the tsetse fly and is endemic in sub-Saharan Africa.[1] Current treatments for HAT are limited, often associated with significant toxicity, and face the challenge of emerging drug resistance. This necessitates the discovery and development of novel, effective, and safer trypanocidal agents. Natural products represent a rich source of chemical diversity for identifying new drug leads.

This document provides detailed protocols for determining the in vitro efficacy of a novel compound, herein referred to as "Carviolin," against the bloodstream form of Trypanosoma brucei. The primary assay described is the Minimum Inhibitory Concentration (MIC) assay, a fundamental method for assessing the anti-trypanosomal activity of a test compound.[2]

Data Presentation

The following table summarizes hypothetical quantitative data for the bioactivity of this compound against Trypanosoma brucei brucei and its cytotoxicity against a mammalian cell line.

CompoundMIC against T. b. brucei (µM)IC50 against T. b. brucei (µM)IC50 against HEK293 Cells (µM)Selectivity Index (SI)
This compound9.924.5>100>22.2
Pentamidine (Control)0.010.0055.01000

Note: Data is hypothetical and for illustrative purposes. The selectivity index (SI) is calculated as the ratio of the IC50 for the mammalian cell line to the IC50 for T. b. brucei. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

Experimental Protocols

In Vitro Culturing of Bloodstream Form Trypanosoma brucei

This protocol is foundational for maintaining a healthy parasite culture for subsequent drug screening assays.

Materials:

  • Trypanosoma brucei brucei (e.g., Lister 427 strain)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • L-glutamine

  • 2-mercaptoethanol

  • Sodium bicarbonate

  • Hypoxanthine

  • Thymidine

  • Gentamicin

  • Cell culture flasks (T-25)

  • Humidified incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete IMDM medium by supplementing with 10-20% heat-inactivated FBS, 1% Penicillin-Streptomycin, L-glutamine, 0.05 mM 2-mercaptoethanol, sodium bicarbonate, hypoxanthine, and thymidine.

  • Thaw cryopreserved T. b. brucei bloodstream forms rapidly in a 37°C water bath.

  • Transfer the thawed parasites to a T-25 culture flask containing 10 mL of pre-warmed complete IMDM.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor the parasite density daily using a hemocytometer.

  • Subculture the parasites every 2-3 days to maintain them in the exponential growth phase (typically between 1 x 10^5 and 2 x 10^6 parasites/mL).

Minimum Inhibitory Concentration (MIC) Assay using Alamar Blue

This protocol details the steps to determine the MIC of this compound against T. b. brucei. The assay relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells to a fluorescent product.[3]

Materials:

  • Exponentially growing T. b. brucei culture

  • Complete IMDM medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pentamidine (positive control)

  • DMSO (vehicle control)

  • 96-well microtiter plates (clear bottom, black or white walls for fluorescence)

  • Alamar Blue (resazurin) solution

  • Multi-channel pipette

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Harvest T. b. brucei from a culture in the exponential growth phase and adjust the density to 5 x 10^4 parasites/mL in fresh, pre-warmed complete IMDM.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound from the stock solution in complete IMDM. A common starting concentration for screening is 20 µg/mL.[4]

  • Add 100 µL of the this compound dilutions to the wells containing the parasite suspension. The final volume in each well will be 200 µL.[4]

  • Include wells for a positive control (Pentamidine), a negative control (parasites with no compound), and a vehicle control (parasites with the highest concentration of DMSO used).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[4]

  • After the 48-hour incubation, add 20 µL of Alamar Blue solution to each well and incubate for an additional 4-24 hours.

  • Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • The MIC is determined as the lowest concentration of the compound that shows a significant reduction in parasite viability (e.g., >90% inhibition) compared to the negative control.[2]

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis culture 1. Culture T. brucei (Exponential Phase) harvest 2. Harvest & Adjust Density (5x10^4 cells/mL) culture->harvest plate 3. Seed 96-well Plate (100 µL/well) harvest->plate add_cmpd 5. Add Compound to Wells (100 µL/well) dilute 4. Prepare this compound Serial Dilutions dilute->add_cmpd incubate_48 6. Incubate for 48h (37°C, 5% CO2) add_cmpd->incubate_48 add_alamar 7. Add Alamar Blue incubate_48->add_alamar incubate_4 8. Incubate for 4-24h add_alamar->incubate_4 read_plate 9. Measure Fluorescence incubate_4->read_plate analyze 10. Determine MIC & IC50 read_plate->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against T. brucei.

Hypothetical Signaling Pathway Targeted by this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor (Inactive) kinase2->tf Phosphorylates tf_active Transcription Factor (Active) tf->tf_active dna DNA tf_active->dna gene_exp Gene Expression (Proliferation) dna->gene_exp This compound This compound This compound->kinase2 Inhibition

Caption: Hypothetical inhibition of a phosphorylation cascade by this compound, leading to decreased cell proliferation.

References

Application Notes and Protocols: Evaluating the Effect of Carviolin on Splenocyte Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carviolin is a natural product derived from species such as Penicillium purpureum and Neobulgaria pura.[1][2] It has been identified to possess antifungal, antibacterial, and phytotoxic properties, and has demonstrated moderate cytotoxic effects.[1][2] Understanding the immunomodulatory potential of novel compounds is a critical aspect of drug discovery and development. This document provides a detailed protocol for a cell-based assay to evaluate the effect of this compound on the proliferation of splenocytes, a mixed population of immune cells including T-lymphocytes and B-lymphocytes. The protocol is designed to be a starting point for researchers investigating the potential immunosuppressive or immunostimulatory activity of this compound.

Principle

This assay measures the proliferation of primary splenocytes in response to mitogenic stimulation in the presence of varying concentrations of this compound. Splenocytes are isolated from murine spleens and stimulated with Concanavalin A (ConA) or Lipopolysaccharide (LPS), which selectively induce the proliferation of T-cells and B-cells, respectively. The extent of cell proliferation is quantified using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells. A reduction or increase in proliferation in the presence of this compound would indicate potential immunosuppressive or immunostimulatory effects, respectively.

Experimental Protocols

Materials and Reagents

  • This compound (purity ≥95%)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Concanavalin A (ConA)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Trypan Blue solution (0.4%)

  • ACK (Ammonium-Chloride-Potassium) lysing buffer

  • Sterile surgical instruments

  • 70 µm cell strainer

  • 96-well flat-bottom cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol for Isolation and Culture of Murine Splenocytes

  • Spleen Harvesting : Aseptically harvest spleens from mice and place them in a sterile petri dish containing cold, sterile PBS.

  • Single-Cell Suspension : Gently mince the spleen using sterile forceps and press the tissue through a 70 µm cell strainer with the plunger of a syringe to create a single-cell suspension.[3]

  • Red Blood Cell Lysis : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysing buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.[4]

  • Washing : Add 10 mL of complete culture medium (DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice more with complete culture medium.

  • Cell Counting and Viability : Resuspend the final cell pellet in a known volume of complete culture medium. Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.

  • Cell Seeding : Adjust the cell concentration to 2 x 10^6 cells/mL in complete culture medium. Seed 100 µL of the cell suspension (2 x 10^5 cells/well) into the wells of a 96-well flat-bottom plate.

This compound Treatment and Splenocyte Stimulation

  • This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment : Add 50 µL of the diluted this compound solutions to the appropriate wells. For the vehicle control wells, add the same final concentration of DMSO in the culture medium.

  • Stimulation : Immediately after adding this compound, add 50 µL of mitogen solution to the wells.

    • For T-cell proliferation, use ConA at a final concentration of 5 µg/mL.

    • For B-cell proliferation, use LPS at a final concentration of 10 µg/mL.

    • Include unstimulated control wells (cells with medium only) and mitogen-stimulated control wells (cells with mitogen but no this compound).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Proliferation Assessment

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation : Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization : Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement : Gently pipette up and down to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the experiment.

Table 1: Effect of this compound on ConA-Induced T-Cell Proliferation

This compound (µM)Absorbance (570 nm) (Mean ± SD)Proliferation (%)Inhibition (%)
Unstimulated Control0.15 ± 0.020-
ConA (5 µg/mL)1.20 ± 0.101000
This compound (1) + ConA1.15 ± 0.0895.24.8
This compound (5) + ConA0.85 ± 0.0766.733.3
This compound (10) + ConA0.50 ± 0.0533.366.7
This compound (25) + ConA0.25 ± 0.039.590.5

Table 2: Effect of this compound on LPS-Induced B-Cell Proliferation

This compound (µM)Absorbance (570 nm) (Mean ± SD)Proliferation (%)Inhibition (%)
Unstimulated Control0.18 ± 0.030-
LPS (10 µg/mL)0.95 ± 0.091000
This compound (1) + LPS0.92 ± 0.0796.13.9
This compound (5) + LPS0.70 ± 0.0667.532.5
This compound (10) + LPS0.45 ± 0.0435.164.9
This compound (25) + LPS0.28 ± 0.0313.087.0

Visualizations

experimental_workflow cluster_isolation Splenocyte Isolation cluster_culture Cell Culture and Treatment cluster_assay Proliferation Assay (MTT) spleen Harvest Spleen suspension Create Single-Cell Suspension spleen->suspension lysis RBC Lysis suspension->lysis wash Wash and Resuspend lysis->wash count Cell Counting wash->count seed Seed Cells in 96-well Plate count->seed Adjust cell concentration add_this compound Add this compound seed->add_this compound add_mitogen Add Mitogen (ConA or LPS) add_this compound->add_mitogen incubate Incubate (48-72h) add_mitogen->incubate add_mtt Add MTT Reagent incubate->add_mtt Proceed to assay incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: Experimental workflow for assessing this compound's effect on splenocyte proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLC PLCγ1 TCR->PLC ConA ConA ConA->TCR Binds IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca PKC PKC IP3_DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB IL2 IL-2 Gene Transcription NFkB->IL2 NFAT->IL2 Proliferation Cell Proliferation IL2->Proliferation This compound This compound This compound->PLC Inhibits (Hypothesized) This compound->PKC Inhibits (Hypothesized)

Caption: Hypothesized inhibitory effect of this compound on the T-cell receptor signaling pathway.

Discussion and Interpretation

The hypothetical data suggests that this compound inhibits both ConA-induced T-cell proliferation and LPS-induced B-cell proliferation in a dose-dependent manner. This indicates that this compound may possess immunosuppressive properties, affecting both cellular and humoral immunity.

The proposed mechanism of action, as depicted in the signaling pathway diagram, is a hypothesized inhibition of key signaling molecules downstream of the T-cell receptor, such as PLCγ1 and PKC. This would lead to a reduction in the activation of transcription factors like NFAT and NF-κB, which are crucial for the production of IL-2, a key cytokine for T-cell proliferation. Further studies, such as cytokine profiling and western blot analysis of signaling proteins, would be necessary to confirm this hypothesis and elucidate the precise molecular mechanism of this compound's action.

It is also important to consider the known cytotoxic activity of this compound.[1][2] At higher concentrations, the observed decrease in proliferation may be due to cytotoxicity rather than a specific immunomodulatory effect. Therefore, it is crucial to perform a parallel cytotoxicity assay (e.g., using unstimulated splenocytes) to distinguish between immunosuppression and cell death.

These application notes provide a framework for the initial investigation of this compound's effects on the immune system. The detailed protocols and hypothetical data serve as a guide for researchers to design and interpret their own experiments, ultimately contributing to the understanding of this natural compound's therapeutic potential.

References

Application Notes and Protocols for Carviolin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carviolin is a naturally occurring anthraquinone derivative isolated from species such as Penicillium purpureum and Neobulgaria pura.[1][2] It has demonstrated moderate cytotoxic, antifungal, and antibacterial activities, making it a compound of interest for further investigation in drug discovery and development.[1][2] This document provides detailed protocols for the proper dissolution and application of this compound in mammalian cell culture experiments, ensuring reproducible and reliable results.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₆[3]
Molecular Weight 300.26 g/mol [1][3]
Appearance Powder[1]
Storage of Powder -20°C for up to 3 years[1]
Storage of Solution -80°C for up to 1 year[1]

Dissolving this compound for Cell Culture Use

This compound is a hydrophobic compound, and proper dissolution is critical for its effective use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Materials Required
  • This compound powder

  • Sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

  • 37°C water bath

Protocol for Preparing a 10 mM this compound Stock Solution
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 300.26 g/mol = 0.30026 mg

    • Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. It is advisable to prepare a larger volume (e.g., 5-10 mL) to minimize weighing errors.

  • Dissolution in DMSO:

    • Add the appropriate volume of sterile DMSO to the weighed this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes, followed by further vortexing or brief sonication, can be employed. Ensure the container is tightly sealed to prevent water absorption by the DMSO.

  • Sterilization and Aliquoting:

    • While the DMSO stock solution is considered sterile due to the nature of the solvent, it is crucial to handle it in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes to protect it from light and repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -80°C for long-term stability.

Experimental Protocols

Determining the Optimal Working Concentration: A Cytotoxicity Assay (e.g., MTT or Resazurin)

Since specific IC₅₀ values for this compound are not widely published, it is essential to determine its cytotoxic potential in your specific cell line of interest. The following protocol outlines a general approach.

Experimental Workflow for Determining this compound's Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start This compound Powder stock Dissolve in DMSO (e.g., 10 mM Stock) start->stock treat Prepare Serial Dilutions in Culture Medium and Treat Cells stock->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Add Viability Reagent (e.g., MTT, Resazurin) incubate->assay read Measure Absorbance/ Fluorescence assay->read calc Calculate % Viability and Determine IC50 read->calc

Caption: Workflow for determining the IC₅₀ of this compound.

Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density that will ensure they are in the exponential growth phase at the end of the experiment (typically aiming for 70-80% confluency in the vehicle control wells). Allow the cells to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a series of dilutions of the this compound stock solution in pre-warmed, complete cell culture medium. It is crucial to perform a serial dilution to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Important: To avoid precipitation of this compound, add the DMSO stock solution to the culture medium dropwise while gently swirling the medium. Do not add the medium to the DMSO stock.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should ideally be below 0.1% and must not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Cell Viability:

    • Following incubation, assess cell viability using a standard method such as the MTT or Resazurin assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

Suggested Experimental Design for IC₅₀ Determination
ParameterRecommendation
Cell Line To be determined by the researcher (e.g., HeLa, A549, MCF-7)
Seeding Density Optimize for 70-80% confluency at the end of the assay
This compound Concentrations 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM (suggested starting range)
Vehicle Control Culture medium with the same final % of DMSO as the highest this compound concentration
Incubation Times 24, 48, and 72 hours
Replicates Minimum of 3 technical replicates per condition
Assay Method MTT, Resazurin, or similar viability assays

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound in mammalian cells are not yet well-characterized in publicly available literature. As an anthraquinone, it may potentially exert its cytotoxic effects through mechanisms common to this class of compounds, such as DNA intercalation, generation of reactive oxygen species (ROS), or inhibition of topoisomerase II. However, further research is required to elucidate its specific mechanism of action.

General Workflow for Investigating Mechanism of Action

G cluster_initial Initial Finding cluster_hypothesis Hypothesis Generation cluster_validation Target Validation ic50 Determine IC50 (from Cytotoxicity Assay) apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle ros ROS Production Assay (e.g., DCFDA) ic50->ros western Western Blot for Key Signaling Proteins (e.g., caspases, PARP, p53) apoptosis->western gene_exp Gene Expression Analysis (qPCR or RNA-Seq) apoptosis->gene_exp cell_cycle->western cell_cycle->gene_exp ros->western ros->gene_exp

Caption: A general workflow for investigating this compound's mechanism of action.

Conclusion

These application notes provide a comprehensive guide for the dissolution and use of this compound in cell culture experiments. Due to the limited availability of data on its specific biological effects, a systematic determination of its working concentration and cytotoxicity is a prerequisite for any further mechanistic studies. Careful handling and adherence to the outlined protocols will ensure the generation of accurate and reproducible data.

References

Carviolin stock solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carviolin is a naturally occurring anthraquinone derivative found in species of Penicillium and Zopfiella.[1][2] It has garnered scientific interest due to its biological activities, including antifungal, antibacterial, phytotoxic, immunosuppressive, and antitrypanosomal properties.[1][2] Notably, this compound has been identified as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of immune and inflammatory responses. These characteristics make this compound a compound of interest for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for the preparation and storage of this compound stock solutions, intended for use in a research laboratory setting.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₂O₆[2]
Molecular Weight 300.26 g/mol [1]
Appearance Solid[2]
CAS Number 478-35-3[2]
Solubility
SolventSolubilitySource
DMSO Soluble[1][2]
Methanol Soluble[1][2]
Ethanol Soluble[1][2]
Dichloromethane Soluble[1][2]
Storage and Stability
FormStorage TemperatureStabilitySource
Solid (Powder) -20°CUp to 3 years[1]
In Solvent -80°CUp to 1 year[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for in vitro cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, with 0.1% being preferable) to avoid solvent-induced toxicity.

Materials:

  • This compound (solid powder)

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 300.26 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need to dissolve 3.0026 mg of this compound in 1 mL of DMSO.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 300.26 g/mol * 1000 mg/g = 3.0026 mg

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out approximately 3 mg of this compound powder into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Calculation: Volume (mL) = [Mass (mg) / 300.26 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the 10 mM this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage (up to 1 month), -20°C is acceptable.

Working Solution Preparation for Cell Culture

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in your cell culture medium to the desired final working concentration.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

Mandatory Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, NF-κB Reporter) incubate->assay

Caption: Workflow for preparing and using this compound in cell-based assays.

Proposed Mechanism of NF-κB Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination This compound This compound This compound->IKK Inhibits Proteasome->IkB Degrades IκB DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Immunity) DNA->Transcription

Caption: this compound's proposed inhibition of the canonical NF-κB signaling pathway.

References

Application of Carvacrol in Natural Product Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol, a phenolic monoterpenoid, is a major component of the essential oils of oregano, thyme, and other plants.[1][2][3] It has garnered significant attention in natural product screening due to its broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document provides detailed application notes and protocols for screening and evaluating the therapeutic potential of carvacrol. In contrast, Carviolin is a less-studied natural product found in Penicillium and Neobulgaria species, with reported antifungal, antibacterial, and phytotoxic activities.[6][7] Due to the limited available data on this compound, this guide will focus on the extensive research conducted on Carvacrol, which can serve as a valuable model for studying similar natural products.

Antimicrobial Activity Screening

Carvacrol has demonstrated potent antimicrobial effects against a wide range of pathogens, including bacteria and fungi.[2] Its mechanism of action often involves the disruption of the bacterial cell membrane.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against various microorganisms
MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538150[9]
Escherichia coliATCC 25922300[9]
Salmonella typhimurium-125[9]
Bacillus cereus-125[9]
Pseudomonas aeruginosaATCC 15442600[2]
Candida albicansATCC 1023175[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of carvacrol.

Materials:

  • Carvacrol

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Spectrophotometer

Procedure:

  • Preparation of Carvacrol Stock Solution: Dissolve carvacrol in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the carvacrol stock solution in the appropriate growth medium in a 96-well plate. The final concentrations should typically range from 1 µg/mL to 1024 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the carvacrol dilutions. Include a positive control (medium with inoculum, no carvacrol) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of carvacrol that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Carvacrol Stock Solution Dilution Serial Dilutions in 96-well plate Stock->Dilution Inoculum Prepare Microbial Inoculum Inoculate Inoculate wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC) of Carvacrol.

Anticancer Activity Screening

Carvacrol has demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines.[4] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis by targeting multiple signaling pathways.[1][4]

Table 2: IC50 Values of Carvacrol in Different Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer~400[4]
HT-29Colon Cancer~500[4]
A549Lung Cancer~250[1]
MCF-7Breast Cancer~300[1]
PC-3Prostate Cancer~200[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Carvacrol

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of carvacrol (e.g., 10-1000 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of carvacrol that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways Modulated by Carvacrol in Cancer Cells

Carvacrol has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and MAPK pathways.[1][3]

Cancer_Signaling_Pathways cluster_pathways Carvacrol's Anticancer Mechanisms cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway Carvacrol Carvacrol PI3K PI3K Carvacrol->PI3K Inhibits RAS RAS Carvacrol->RAS Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis

Signaling pathways modulated by Carvacrol in cancer cells.

Anti-inflammatory Activity Screening

Carvacrol exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[5][10]

Table 3: Effect of Carvacrol on Inflammatory Mediators
MediatorCell/ModelEffectReference
TNF-αMurine MacrophagesReduction[10]
IL-1βRodent modelsReduction[5]
IL-6-No significant effect[5]
IL-8-Reduction[5]
COX-2Human MacrophagesInhibition of expression[10]
Nitric Oxide (NO)Murine MacrophagesReduction[10]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent to measure nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • Carvacrol

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed macrophages in a 96-well plate and treat with LPS (e.g., 1 µg/mL) to induce an inflammatory response, with or without various concentrations of carvacrol.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Assay:

    • Add Griess Reagent I to the supernatants and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Logical Flow for Anti-inflammatory Screening

Anti_inflammatory_Screening Start Start Screening Induce_Inflammation Induce Inflammation in vitro (e.g., LPS on Macrophages) Start->Induce_Inflammation Treat_Carvacrol Treat with Carvacrol Induce_Inflammation->Treat_Carvacrol Measure_Mediators Measure Inflammatory Mediators (NO, Cytokines) Treat_Carvacrol->Measure_Mediators Analyze Analyze Data (Dose-Response) Measure_Mediators->Analyze Conclusion Assess Anti-inflammatory Potential Analyze->Conclusion

Logical workflow for assessing the anti-inflammatory potential of Carvacrol.

Conclusion

Carvacrol is a versatile natural product with significant therapeutic potential. The protocols and data presented here provide a framework for researchers to screen and characterize its biological activities. These methodologies can be adapted for the high-throughput screening of other natural product libraries and for the detailed investigation of lead compounds. Further research into the specific molecular targets and in vivo efficacy of carvacrol is warranted to fully elucidate its therapeutic applications.

References

Carviolin: An Enigmatic Fungal Metabolite with Underexplored Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into carviolin, a secondary metabolite produced by various Penicillium species, have hinted at its potential as an antifungal agent. However, a thorough review of the available scientific literature reveals a significant gap in the quantitative data required to fully assess its efficacy and mechanism of action against key fungal pathogens such as Candida albicans and Aspergillus fumigatus. This lack of specific data, particularly Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs), currently limits its development as a lead compound in antifungal drug discovery.

This compound, also known as roseopurpurin, is a known natural product.[1] While some sources attribute general antifungal, antibacterial, and phytotoxic activities to this compound[2], other reports suggest it possesses moderate cytotoxic activity but lacks significant antifungal properties. This conflicting information underscores the need for definitive studies to clarify its bioactivity profile.

Our extensive search for detailed experimental data on the antifungal activity of this compound against Candida albicans and Aspergillus fumigatus did not yield any specific results. Without this fundamental information, it is not feasible to provide the detailed application notes, quantitative data tables, and experimental protocols as initially intended.

For researchers interested in pursuing the investigation of this compound as a potential antifungal agent, the following general methodologies and logical workflows would be essential.

Experimental Approach for Evaluating Antifungal Potential

A logical first step would be to procure or isolate and purify this compound. Subsequently, a series of standardized in vitro antifungal susceptibility tests should be performed.

Diagram: General Workflow for Antifungal Drug Discovery

Antifungal_Discovery_Workflow cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Antifungal Susceptibility Testing cluster_2 Mechanism of Action Studies Isolation_Purification Isolation & Purification of this compound Stock_Solution Stock Solution Preparation Isolation_Purification->Stock_Solution MIC_Determination MIC Determination (Broth Microdilution) Stock_Solution->MIC_Determination MFC_Determination MFC Determination MIC_Determination->MFC_Determination Cell_Wall_Integrity Cell Wall Integrity Assays MFC_Determination->Cell_Wall_Integrity Ergosterol_Pathway Ergosterol Pathway Analysis ROS_Production Reactive Oxygen Species (ROS) Assay

Caption: A generalized workflow for the initial stages of antifungal drug discovery, from compound acquisition to preliminary mechanism of action studies.

Future Directions and a Call for Research

The current body of scientific literature does not provide the necessary evidence to support the development of this compound as a lead antifungal compound. There is a clear need for foundational research to be conducted and published. This research should include:

  • Quantitative Antifungal Activity: Determination of MIC and MFC values of purified this compound against a panel of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.

  • Mechanism of Action Studies: Investigations into how this compound might exert antifungal effects. This could involve examining its impact on fungal cell wall integrity, ergosterol biosynthesis, or the generation of reactive oxygen species.

  • Cytotoxicity and Selectivity: Assessment of the cytotoxic effects of this compound on mammalian cell lines to determine its therapeutic index.

Until such data becomes available, the potential of this compound in the field of antifungal drug discovery remains largely speculative. The scientific community is encouraged to undertake these fundamental studies to either validate or dismiss the purported antifungal properties of this enigmatic natural product.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Carviolin Yield from Penicillium purpureum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Carviolin, a red azaphilone pigment produced by the fungus Penicillium purpureum. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a red pigment belonging to the azaphilone class of fungal polyketides produced by Penicillium purpureum (also known as Penicillium roseopurpureum).[1][2] Azaphilones are of interest due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties. As natural colorants, they also present an alternative to synthetic dyes in various industries.

Q2: What are the optimal temperature and pH for this compound production in submerged culture?

A2: For red pigment production by P. purpurogenum in submerged culture, a temperature of 24°C and an initial pH of 5.0 have been shown to be optimal.[3] It is important to note that the conditions for maximal biomass production (e.g., 34°C and pH 7) do not necessarily correlate with maximal pigment production.[3] This suggests that some level of environmental stress can favor secondary metabolite biosynthesis.[3]

Q3: Which carbon and nitrogen sources are most effective for pigment production?

A3: Soluble starch has been identified as a highly effective carbon source for red pigment production by P. purpurogenum.[1] Regarding nitrogen sources, organic options like peptone and yeast extract are generally preferred over inorganic sources for enhancing pigment yield.[1] Specifically, peptone has been shown to have a significant positive effect on both extracellular and intracellular pigment production.[1]

Q4: Do trace elements influence this compound yield?

A4: Yes, trace elements can significantly impact pigment production. The addition of ferrous sulphate (FeSO₄) to the culture medium has been demonstrated to enhance red pigment yield in P. purpurogenum.[1] Therefore, the inclusion of ferrous sulphate in the fermentation medium is recommended for optimizing this compound production.

Q5: Is there a relationship between fungal growth and this compound production?

A5: The relationship between biomass accumulation and this compound production is not always direct. Optimal conditions for fungal growth may differ from those that trigger high yields of secondary metabolites like this compound.[3] Pigment production is often induced under conditions of nutrient limitation or other environmental stressors, which may not be conducive to rapid mycelial growth.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound production Suboptimal fermentation conditions (pH, temperature).Optimize the initial pH of the culture medium to around 5.0 and maintain the incubation temperature at approximately 24°C.[3]
Inappropriate carbon or nitrogen source.Use soluble starch as the primary carbon source and an organic nitrogen source such as peptone or yeast extract.[1]
Lack of essential trace elements.Supplement the fermentation medium with ferrous sulphate (FeSO₄).[1]
Incorrect strain or loss of productivity.Ensure you are using a known this compound-producing strain of Penicillium purpureum. Sub-culture from a stock culture to avoid strain degradation.
Inconsistent this compound yield between batches Variability in inoculum preparation.Standardize the inoculum preparation by using a consistent spore concentration and age of the seed culture.
Fluctuations in fermentation parameters.Tightly control and monitor pH, temperature, and agitation speed throughout the fermentation process.
Incomplete extraction of the pigment.Ensure thorough extraction from the fungal mycelium and culture broth using an appropriate organic solvent like ethyl acetate. Multiple extraction steps may be necessary.
Difficulty in quantifying this compound Inadequate separation in HPLC.Optimize the HPLC method, including the mobile phase composition and gradient, to achieve good separation of this compound from other metabolites.
Low concentration in the extract.Concentrate the crude extract before HPLC analysis. Ensure the extraction method is efficient.

Quantitative Data Summary

The following tables summarize quantitative data from studies on red pigment production by Penicillium purpureum.

Table 1: Effect of pH and Temperature on Red Pigment Production

pHTemperature (°C)Red Pigment Yield (g/L)Biomass (g/L)
5242.46-
734-6.045
924--
534--
724--
934--
Data from a study on P. purpurogenum GH2 in submerged culture.[3]

Table 2: Influence of Carbon Source on Red Pigment Production

Carbon SourceRed Pigment Yield (Color Value Units/mL)
Starch33.41
Glucose-
Fructose-
Sucrose-
Data from a study on P. purpurogenum in submerged fermentation.[1]

Table 3: Impact of Nitrogen Source on Red Pigment Production

Nitrogen SourceRed Pigment Yield (Color Value Units/mL)
Peptone34.5
Ammonium Nitrate32.8
Yeast Extract-
Sodium Nitrate-
Data from a study on P. purpurogenum in submerged fermentation.[1]

Experimental Protocols

Submerged Fermentation for this compound Production

This protocol outlines a method for the production of this compound from Penicillium purpureum in a submerged culture system.

a. Inoculum Preparation:

  • Prepare Potato Dextrose Agar (PDA) plates and inoculate them with a stock culture of P. purpureum.

  • Incubate the plates at 28-30°C for 7-10 days until sufficient sporulation is observed.

  • Harvest the spores by adding sterile distilled water containing 0.1% Tween 80 to the surface of the agar and gently scraping with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10⁷ spores/mL.

b. Fermentation:

  • Prepare the fermentation medium with the following composition (per liter):

    • Soluble Starch: 20 g

    • Peptone: 10 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 0.1 g

  • Adjust the initial pH of the medium to 5.0 using 1M HCl or 1M NaOH.

  • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 15 minutes.

  • Inoculate each flask with 1 mL of the spore suspension.

  • Incubate the flasks in a shaking incubator at 24°C with agitation at 150-200 rpm for 10-14 days.

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth and fungal mycelium.

  • After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction from Culture Broth:

    • To the cell-free supernatant, add an equal volume of ethyl acetate.

    • Shake vigorously in a separatory funnel for 10-15 minutes.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer containing the pigment.

    • Repeat the extraction process two more times to maximize recovery.

  • Extraction from Mycelium:

    • Lyophilize the collected fungal biomass to dryness.

    • Grind the dried mycelium into a fine powder.

    • Suspend the powdered mycelium in ethyl acetate and sonicate or stir for several hours.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction of the mycelial debris with fresh ethyl acetate.

  • Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Quantification of this compound by HPLC (Representative Method)

This is a representative HPLC method for the quantification of azaphilone pigments. Optimal conditions for this compound may require further validation.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (around 500 nm).

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Secondary Metabolism in Penicillium

The production of secondary metabolites, including pigments like this compound, in Penicillium species is a tightly regulated process influenced by various environmental cues. These signals are transduced through complex signaling pathways that ultimately control the expression of biosynthetic gene clusters. Two of the key global regulatory networks are the G-protein signaling pathway and the Velvet complex.

1. G-Protein Signaling Pathway:

This pathway is a primary mechanism for sensing extracellular signals such as nutrient availability and stress.

G_Protein_Signaling Ext_Signal Environmental Signals (e.g., Glucose, Nitrogen, Stress) GPCR G-Protein Coupled Receptor (GPCR) Ext_Signal->GPCR G_Protein Heterotrimeric G-Protein (Gα, Gβ, Gγ) GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Transcription_Factors Transcription Factors PKA->Transcription_Factors phosphorylates SM_Genes Secondary Metabolite Biosynthetic Genes (e.g., for this compound) Transcription_Factors->SM_Genes regulates transcription

Caption: G-Protein signaling pathway in Penicillium.

2. The Velvet Complex:

The Velvet complex is a key light-responsive regulatory system that links secondary metabolism with fungal development.

Velvet_Complex cluster_light Light cluster_dark Dark Light Light Signal VeA_cytoplasm VeA (cytoplasm) Light->VeA_cytoplasm retains in cytoplasm SM_Cluster Secondary Metabolite Gene Cluster (e.g., for this compound) VeA_cytoplasm->SM_Cluster represses VeA_nucleus VeA (nucleus) Velvet_Complex Velvet Complex (VeA-VelB-LaeA) VeA_nucleus->Velvet_Complex VelB VelB VelB->Velvet_Complex LaeA LaeA LaeA->Velvet_Complex Chromatin Chromatin Modification (Histone Methylation) Velvet_Complex->Chromatin modulates Chromatin->SM_Cluster activates transcription

Caption: The Velvet complex and its role in regulating secondary metabolism.

Experimental Workflow for Yield Improvement

The following diagram illustrates a logical workflow for a research program aimed at improving this compound yield.

Yield_Improvement_Workflow Strain_Selection Strain Selection & Maintenance OFAT One-Factor-at-a-Time (OFAT) Screening Strain_Selection->OFAT RSM Response Surface Methodology (RSM) OFAT->RSM Inform initial parameter ranges Fermentation Optimized Submerged Fermentation RSM->Fermentation Determine optimal conditions Extraction Extraction Fermentation->Extraction Scale_Up Bioreactor Scale-Up Fermentation->Scale_Up Process transfer Quantification HPLC Quantification Extraction->Quantification Analysis Data Analysis & Interpretation Quantification->Analysis Analysis->RSM Iterative Optimization

Caption: Workflow for optimizing this compound yield.

References

Troubleshooting Carviolin instability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carviolin dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound in DMSO solution has a slight yellow tint. Is this normal?

A1: Yes, a pale yellow to yellow coloration is typical for solutions containing this compound, which is an anthraquinone-based compound. However, a significant change in color, such as turning dark brown, could indicate degradation and warrants further investigation.

Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur, especially with repeated freeze-thaw cycles. To redissolve the precipitate, gently warm the vial to room temperature and vortex thoroughly. To prevent this, it is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.

Q3: What is the recommended storage temperature and duration for this compound in DMSO?

A3: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C.[1] Under these conditions, the solution is expected to be stable for up to one year.[1] For short-term storage (up to one month), -20°C is acceptable, but -80°C is preferred for long-term stability.

Q4: Can I store my this compound in DMSO solution at room temperature?

A4: It is strongly advised against storing this compound in DMSO at room temperature for extended periods. Anthraquinone compounds can be susceptible to degradation at ambient temperatures, which can lead to a loss of biological activity and the formation of unknown byproducts.

Q5: What are the signs of this compound degradation in my DMSO stock?

A5: Signs of degradation may include a noticeable darkening of the solution color, the appearance of new peaks in your analytical chromatogram (e.g., HPLC), and a decrease in the expected biological activity of the compound in your assays.

Troubleshooting Guide: this compound Instability in DMSO

This guide addresses common issues related to the stability of this compound in DMSO solutions.

Problem 1: Decreased Biological Activity Over Time

Possible Cause: Chemical degradation of this compound.

Solution:

  • Verify Storage Conditions: Ensure that the stock solution has been consistently stored at -80°C and protected from light.

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated temperature fluctuations.

  • Use High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare your solutions. DMSO is hygroscopic and absorbed water can contribute to compound degradation.[2]

  • Perform a Stability Study: If you suspect degradation, it is advisable to perform a stability study to determine the rate of degradation under your specific storage conditions. See the detailed experimental protocol below.

Problem 2: Inconsistent Results Between Experiments

Possible Cause: Incomplete dissolution or precipitation of this compound.

Solution:

  • Ensure Complete Dissolution: Before each use, ensure that the this compound solution is completely thawed and vortexed to ensure homogeneity.

  • Check for Precipitation: Visually inspect the solution for any precipitate before diluting it into your assay medium. If precipitate is present, follow the steps in Q2 of the FAQ.

  • Prepare Fresh Dilutions: For the most consistent results, prepare fresh dilutions from a stable, frozen stock for each experiment.

Quantitative Data Summary

The following tables provide a summary of this compound's properties and hypothetical stability data in DMSO. This data is representative and should be used as a guideline. For critical applications, it is recommended to perform your own stability assessment.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₆[3][4][5]
Molecular Weight300.26 g/mol [1][5]
AppearanceSolid[3]
SolubilitySoluble in DMSO, Methanol, Ethanol, Dichloromethane[1][3][4]
Purity>70% (typical)[3]

Table 2: Hypothetical Stability of this compound (10 mM in DMSO) Over Time at Different Storage Temperatures

Storage Temperature% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months% Remaining after 1 Year
Room Temperature (20-25°C)85%60%35%<10%
4°C95%88%75%50%
-20°C>99%98%95%90%
-80°C>99%>99%>99%>98%

Note: This data is illustrative and based on the known behavior of similar compounds. Actual stability may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

    • Once dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Monitoring this compound Stability in DMSO by HPLC
  • Objective: To quantify the percentage of intact this compound over time under different storage conditions.

  • Method:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately analyze a sample of this stock solution by reverse-phase HPLC to establish the initial peak area (T=0).

    • Aliquot the remaining stock solution into separate vials for storage at different temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and vortex to ensure homogeneity.

    • Analyze the sample by HPLC under the same conditions as the T=0 sample.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0.

    • (Peak Area at Time X / Peak Area at T=0) * 100 = % this compound Remaining.

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on the potential for oxidation and demethylation of the anthraquinone core, which are common degradation routes for such compounds.

G This compound This compound (C16H12O6) Oxidized_Product Oxidized Product (e.g., addition of hydroxyl groups) This compound->Oxidized_Product Oxidation Demethylated_Product Demethylated Product (Loss of -OCH3 group) This compound->Demethylated_Product Demethylation Further_Degradation Further Degradation Products Oxidized_Product->Further_Degradation Demethylated_Product->Further_Degradation

Caption: Hypothetical degradation of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the key steps in assessing the stability of this compound in a DMSO solution.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO T0 T=0 Analysis (Initial HPLC) Prep_Stock->T0 RT Room Temp Prep_Stock->RT C_20 -20°C Prep_Stock->C_20 C_80 -80°C Prep_Stock->C_80 HPLC HPLC Analysis at Time Points RT->HPLC C4 4°C C4->HPLC C_20->HPLC C_80->HPLC Data Calculate % Remaining HPLC->Data Prep_stock Prep_stock Prep_stock->C4

Caption: Workflow for this compound stability testing.

Signaling Pathway: Inhibition of NF-κB by this compound

This compound has been reported to possess immunosuppressive properties by inhibiting the proliferation of lipopolysaccharide (LPS)-induced splenocytes. A key signaling pathway involved in LPS-mediated inflammation and immune cell activation is the Nuclear Factor-kappa B (NF-κB) pathway.[6] This diagram illustrates a plausible mechanism where this compound may exert its immunosuppressive effects by inhibiting this pathway.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->IKK inhibits Genes Pro-inflammatory Gene Expression Nucleus->Genes activates

Caption: Inhibition of NF-κB signaling by this compound.

References

Overcoming low solubility of Carviolin in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Carviolin.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is an anthraquinone fungal metabolite with limited solubility in aqueous solutions.[1] However, it is soluble in several organic solvents. The table below summarizes its known solubility characteristics.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2]
EthanolSoluble[2]
MethanolSoluble[2]
DichloromethaneSoluble[2]
Aqueous Buffers (e.g., PBS)Low to InsolubleInferred from organic solvent solubility

Q2: How can I prepare a stock solution of this compound?

Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent. 100% Dimethyl Sulfoxide (DMSO) is the most common choice.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.3%, with 0.1% being preferred to avoid solvent effects on cells.[3]

  • Warm the Buffer: Gently warming your complete cell culture medium or buffer to 37°C before adding the this compound stock solution can help prevent precipitation.[3]

  • Increase Mixing: While adding the stock solution to the warmed buffer, gently swirl or vortex the tube to ensure rapid and thorough mixing.[3]

  • Use a Co-solvent/Surfactant Formulation: For more challenging applications, especially in vivo studies, a multi-component solvent system may be necessary.

Experimental Protocols and Troubleshooting

Protocol 1: Standard Method for Preparing this compound Working Solutions for In Vitro Assays

This protocol outlines the standard procedure for preparing a this compound working solution from a DMSO stock for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-40 mg/mL).

    • Vortex or sonicate at room temperature until the this compound is completely dissolved. This is your primary stock solution.

    • Note: Store the stock solution at -20°C or -80°C for long-term stability.[2]

  • Prepare the Final Working Solution:

    • Pre-warm your sterile aqueous buffer or cell culture medium to 37°C.

    • Calculate the volume of the this compound stock solution needed to achieve your final desired experimental concentration. Aim for a final DMSO concentration of ≤ 0.1%.

    • While gently swirling the warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for your experiment.

Protocol 2: Recommended Formulation for Enhanced Solubility (In Vivo Applications)

For applications requiring higher concentrations of this compound or for in vivo studies, a co-solvent system can be employed to maintain solubility.

ComponentRoleRecommended Percentage
DMSOPrimary Solvent5-10%
PEG300Co-solvent30-40%
Tween 80Surfactant5%
Saline or PBSAqueous Vehicle45-60%

Procedure:

  • Dissolve this compound in DMSO first.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Add the saline or PBS to reach the final volume and mix.

Visual Guides and Pathways

Experimental Workflow for Solubilizing this compound

The following diagram illustrates the decision-making process and recommended steps for successfully dissolving this compound for experimental use.

G start Start: this compound Powder stock_prep Prepare 10-40 mg/mL Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Warmed Aqueous Buffer (Final DMSO < 0.1%) stock_prep->dilution check_sol Is Solution Clear? dilution->check_sol success Ready for Experiment check_sol->success Yes precip Precipitation Observed check_sol->precip No troubleshoot Troubleshooting precip->troubleshoot option1 Use Co-Solvent Formulation (DMSO/PEG300/Tween 80) troubleshoot->option1 option2 Lower Final This compound Concentration troubleshoot->option2 option1->success option2->dilution

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway: NF-κB Inhibition

This compound is reported to have immunosuppressive activities.[1] While the exact mechanism is under investigation, many anti-inflammatory and immunosuppressive compounds act by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Degradation of IκBα ikb_nfkb->nfkb Release of NF-κB This compound This compound (Potential Inhibitor) This compound->ikk Inhibits dna DNA nfkb_nuc->dna Binds to gene Inflammatory Gene Transcription dna->gene tnfa TNF-α (Stimulus) tnfa->tnfr

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

How to minimize Carviolin degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the degradation of Carviolin, an anthraquinone fungal metabolite, during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a bioactive anthraquinone produced by certain fungi, such as Penicillium and Zopfiella species.[1][2] Like many phenolic compounds, its structure, featuring hydroxyl groups on an aromatic ring, makes it susceptible to degradation through several pathways, primarily oxidation.[3] Factors such as exposure to light, high temperatures, extreme pH levels, and the presence of oxygen or metal ions can accelerate its degradation, leading to reduced yield and purity.

Q2: What are the primary factors that cause this compound degradation during extraction?

The main factors contributing to this compound degradation are:

  • Oxidation: The phenolic nature of this compound makes it prone to oxidation, which can be initiated by exposure to oxygen, light, heat, or the presence of metal ions.[3][4] This is often a primary cause of sample discoloration and loss of bioactivity.

  • High Temperature: Elevated temperatures can increase the rate of chemical reactions, including degradation. For many heat-sensitive (thermolabile) compounds, prolonged exposure to heat during steps like Soxhlet extraction or solvent evaporation can be detrimental.[5][6]

  • pH: The stability of anthraquinones can be pH-dependent. For instance, some related compounds show significant degradation at neutral or alkaline pH, while being more stable under slightly acidic conditions.[5][7]

  • Light Exposure: Photodegradation can occur when light provides the energy to initiate degradation reactions. Anthraquinones are known to be susceptible to direct photolysis by sunlight.[8]

  • Enzymatic Degradation: If the source biomass is not properly handled (e.g., insufficiently dried), endogenous enzymes can remain active and degrade this compound.[9]

Q3: Which solvents are recommended for this compound extraction?

This compound is soluble in several organic solvents.[1][2] Methanol and ethanol are commonly used for extracting phenolic compounds and have been successfully used for fungal anthraquinones.[1][10] The choice of solvent can impact extraction efficiency and selectivity. For this compound, which is produced by fungi, extraction from the fungal biomass or culture medium is key. An aqueous methanol or ethanol solution (e.g., 70-80%) is often a good starting point.[11]

Q4: How can I prevent oxidation during the extraction process?

To minimize oxidation, consider the following strategies:

  • Work under an inert atmosphere: Purging extraction vessels with nitrogen or argon can displace oxygen and reduce oxidative degradation.

  • Use antioxidants: Adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect this compound.[4]

  • Add chelating agents: To sequester metal ions that can catalyze oxidation, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA).

  • Protect from light: Conduct the extraction in amber glassware or cover vessels with aluminum foil to prevent photodegradation.[8]

Q5: What are the best practices for storing this compound extracts?

For optimal stability, store this compound extracts under the following conditions:

  • Low Temperature: Store at -20°C or below to slow down chemical degradation.

  • In the Dark: Use amber vials to protect the extract from light.

  • Under Inert Gas: If possible, flush the vial with nitrogen or argon before sealing to remove oxygen.

  • As a Solid: Whenever feasible, evaporate the solvent and store this compound as a solid, as this can enhance its stability.[12]

Troubleshooting Guide

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the fungal material is thoroughly ground to a fine powder to maximize surface area for solvent penetration. Consider using ultrasonication during extraction to enhance cell disruption.[1]
Inadequate Extraction Time/Temperature Optimize the extraction duration and temperature. For maceration, ensure sufficient soaking time with agitation. For methods like ultrasound-assisted extraction, experiment with different time and temperature settings (e.g., start with 30-60 minutes at 40-50°C).[13]
Poor Solvent Choice or Ratio Use a solvent in which this compound is highly soluble, such as methanol or ethanol.[1][2] Ensure an adequate solvent-to-solid ratio to prevent saturation of the solvent. A ratio of 20:1 (mL/g) can be a good starting point.[13]
Degradation During Solvent Evaporation Use a rotary evaporator at a low temperature (≤40°C) to remove the solvent.[1] Avoid prolonged heating, as this can lead to significant degradation of thermolabile compounds.[6]

Problem: The extract has changed color (e.g., turned brown or dark green).

Potential Cause Recommended Solution
Oxidation of this compound This is a common issue with phenolic compounds.[4] Protect the extraction from oxygen by working under an inert gas (nitrogen or argon). Add antioxidants like ascorbic acid to the solvent. Store the extract at low temperatures and protected from light.
Photodegradation This compound, as an anthraquinone, may be light-sensitive.[8] Perform all extraction and handling steps in amber-colored glassware or under low-light conditions. Wrap containers in aluminum foil for extra protection.

Problem: I am seeing multiple unknown peaks in my HPLC/LC-MS analysis, suggesting degradation products.

Potential Cause Recommended Solution
Thermal Degradation High temperatures during extraction or solvent removal are likely culprits.[5] Use non-thermal or low-temperature extraction methods like ultrasound-assisted extraction instead of heat-reflux or Soxhlet extraction.[13] Always use a rotary evaporator at a controlled, low temperature (≤40°C).
pH-Induced Degradation The pH of your extraction solvent may be causing instability. Anthraquinones can be unstable at neutral or alkaline pH.[5][7] Consider acidifying your solvent slightly (e.g., with 0.1% formic or acetic acid) to maintain a pH where this compound is more stable (e.g., pH 3-5).[2]
Hydrolysis If using aqueous solvent mixtures, hydrolysis of this compound (if it has labile functional groups) could occur, especially at extreme pH values or high temperatures. Ensure pH is controlled and temperature is kept low.

Quantitative Data Summary

The following tables provide illustrative data on the stability of anthraquinones under various conditions, based on published studies of related compounds. These should be used as a general guide for optimizing this compound extraction.

Table 1: Effect of Temperature on this compound Stability in Methanol Extract (4-hour incubation)

TemperatureEstimated this compound Recovery (%)
4°C99%
25°C (Room Temp)95%
50°C70%
70°C<50%

Data extrapolated from stability studies on similar anthraquinones, which show significant degradation at temperatures above 50°C.[5][7]

Table 2: Influence of pH on this compound Stability in Aqueous Methanol (24-hour incubation at 25°C)

pHEstimated this compound Recovery (%)
3.598%
5.094%
6.785%
8.070%

Based on data for related anthraquinones, which demonstrate higher stability in acidic conditions compared to neutral or alkaline conditions.[5][7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Fungal Biomass

  • Sample Preparation:

    • Harvest fungal biomass by filtration.

    • Freeze-dry (lyophilize) the biomass to remove water and inhibit enzymatic degradation.

    • Grind the dried biomass into a fine, homogenous powder using a mortar and pestle or a grinder.

  • Extraction:

    • Weigh 10 g of the dried fungal powder and place it into a 500 mL amber glass flask.

    • Add 200 mL of 70% methanol containing 0.1% ascorbic acid (to prevent oxidation).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes, maintaining the bath temperature at or below 40°C.

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction on the residue with another 150 mL of the solvent mixture to maximize yield.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined extract using a rotary evaporator.

    • Ensure the water bath temperature does not exceed 40°C.

  • Storage:

    • Transfer the concentrated extract to an amber vial.

    • Flush the vial with nitrogen gas before sealing.

    • Store at -20°C until further analysis or purification.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a PDA or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum for this compound (requires preliminary UV-Vis scan).

  • Injection Volume: 10 µL.

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the extract by comparing its peak area to the standard curve.

Visualizations

Carviolin_Degradation_Pathways cluster_factors Degradation Factors This compound This compound (Anthraquinone) Oxidized Oxidized Products (Loss of activity) This compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Products This compound->Hydrolyzed Hydrolysis Photodegraded Photodegradation Products This compound->Photodegraded Photolysis Oxygen Oxygen / Metal Ions Oxygen->Oxidized Heat High Temperature Heat->Oxidized Heat->Hydrolyzed pH Extreme pH pH->Hydrolyzed Light UV/Visible Light Light->Photodegraded

Caption: Key degradation pathways for this compound.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_post 3. Post-Extraction Harvest Harvest Fungal Biomass FreezeDry Freeze-Dry Biomass Harvest->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Solvent Add Solvent (e.g., 70% MeOH + Antioxidant) Grind->Solvent Ultrasound Ultrasonicate (≤40°C, 45 min) Solvent->Ultrasound Filter Filter to Collect Extract Ultrasound->Filter Evaporate Concentrate via Rotary Evaporation (≤40°C) Filter->Evaporate Store Store at -20°C (Amber vial, under N2) Evaporate->Store

Caption: Workflow for minimizing this compound degradation.

Troubleshooting_Yield Start Low this compound Yield? CheckLysis Was biomass finely ground and sonicated? Start->CheckLysis Yes CheckSolvent Was solvent choice and ratio optimal? CheckLysis->CheckSolvent Yes ImproveLysis Solution: Improve grinding and/ or sonication time. CheckLysis->ImproveLysis No CheckTemp Was temperature kept low (≤40°C) during evaporation? CheckSolvent->CheckTemp Yes OptimizeSolvent Solution: Test different solvents/ ratios (e.g., 70% MeOH, 20:1). CheckSolvent->OptimizeSolvent No CheckOxidation Was the extract discolored? CheckTemp->CheckOxidation Yes ControlTemp Solution: Strictly control evaporation temperature. CheckTemp->ControlTemp No PreventOxidation Solution: Use antioxidants, inert gas, and protect from light. CheckOxidation->PreventOxidation Yes

Caption: Troubleshooting low this compound yield.

References

Dealing with batch-to-batch variability of Carviolin purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carviolin. Our goal is to help you address challenges related to batch-to-batch variability of this compound purity and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product, specifically an anthraquinone fungal metabolite, that has been isolated from species such as Penicillium purpureum.[1] It has a molecular weight of 300.26 g/mol and a molecular formula of C₁₆H₁₂O₆.[2] this compound has demonstrated several biological activities, including:

  • Antifungal and Antibacterial properties. [1]

  • Phytotoxicity. [1]

  • Moderate Cytotoxicity. [1]

  • Immunosuppressive effects , including the inhibition of LPS- or concanavalin A-induced proliferation of mouse splenocytes.

  • Inhibition of the NF-κB signaling pathway.

Q2: What are the common causes of batch-to-batch variability in this compound purity?

Batch-to-batch variability in the purity of natural products like this compound can arise from several factors during production and handling:

  • Raw Material Variation: The source and quality of the raw materials used for extraction can significantly impact purity.

  • Process Parameter Fluctuations: Minor changes in temperature, pressure, pH, and mixing speeds during production can affect the final product's consistency.

  • Equipment and Contamination: Improperly cleaned or maintained equipment can introduce contaminants into a new batch.

  • Human Factors: Variations in how different operators handle the manufacturing process can lead to inconsistencies.

  • Environmental Conditions: Exposure to varying levels of humidity, light, and temperature during storage can degrade the product.[3]

Q3: How can impurities in a this compound batch affect my experimental results?

Impurities, even at low levels, can have a significant impact on the accuracy and reproducibility of your experiments:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to unexpected or misleading results in your assays. They can interfere with the intended effect of this compound or introduce confounding variables.[4][5]

  • Inaccurate Quantification: The presence of co-eluting impurities can lead to inaccurate quantification of this compound in analytical methods like HPLC.[6]

  • Toxicity: Some impurities can be toxic to cells, affecting the viability of your experimental models and leading to false positives in cytotoxicity assays.[5]

  • Reduced Stability: Impurities can decrease the stability of the this compound product, leading to degradation over time.[5]

Troubleshooting Guide for this compound Purity Issues

This guide provides a systematic approach to identifying and resolving common issues related to this compound purity in your experiments.

Initial Purity Assessment

Before starting your experiments, it is crucial to assess the purity of your this compound batch. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) are the recommended methods.

Table 1: Recommended Analytical Methods for Purity Assessment

Analytical MethodPrincipleInformation Provided
HPLC-UV Separates compounds based on their interaction with a stationary phase. A UV detector measures the absorbance of the eluting compounds.[7]Provides quantitative data on the purity of the sample based on peak area.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[7][8]Confirms the molecular weight of this compound and helps identify potential impurities by their mass-to-charge ratio.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by the sample.Can provide a preliminary assessment of purity by comparing the absorption spectrum to a reference standard.[7]
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, providing a fingerprint of the molecular structure.Confirms the identity of the compound by comparing its spectrum to a reference.[7]
Troubleshooting Common Analytical Issues

If you encounter unexpected results during purity analysis, refer to the following troubleshooting table.

Table 2: Troubleshooting Guide for Analytical Issues

IssuePossible CausesRecommended Solutions
Retention Time Shifts in HPLC/LC-MS - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.[9][10]- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven for stable temperature control.- Replace the column if it's old or has been used extensively.
Peak Broadening or Tailing in HPLC/LC-MS - Column overload.- Incompatibility between sample solvent and mobile phase.- Column contamination.[2][9]- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.- Flush the column with a strong solvent to remove contaminants.
Baseline Noise or Drifting in HPLC/LC-MS - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp issues.[10]- Use high-purity solvents and filter the mobile phase.- Degas the mobile phase.- Check and replace the detector lamp if necessary.
Unexpected Peaks (Impurities) - Contamination from sample preparation.- Degradation of this compound.- Carryover from previous injections.[9][11]- Use clean glassware and high-purity solvents for sample preparation.- Store this compound under recommended conditions (cool, dark, and dry).- Implement a thorough wash cycle between injections.

Experimental Protocols

Protocol 1: Purity Analysis of this compound using HPLC-UV
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the this compound batch to be tested in the same solvent as the standard to a known concentration.

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Set to the maximum absorbance wavelength of this compound.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Protocol 2: Investigating the Effect of Purity on Cell Viability (MTT Assay)
  • Cell Culture: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of two different batches of this compound (one of high purity and one of suspected lower purity) in sterile DMSO. Prepare serial dilutions of each batch in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of each this compound batch. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the cell viability for each concentration and compare the dose-response curves of the two this compound batches.

Visualizing Key Concepts

This compound's Potential Mechanism of Action: NF-κB Signaling Inhibition

This compound has been reported to exhibit immunosuppressive activity, potentially through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Troubleshooting Workflow for Purity-Related Experimental Issues

When encountering unexpected experimental results that may be linked to this compound purity, a systematic troubleshooting approach is recommended.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Purity Assess Purity of This compound Batch (HPLC/LC-MS) Start->Check_Purity Purity_OK Purity Meets Specification? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Variables (e.g., cell line, reagents) Purity_OK->Investigate_Other Yes Quarantine_Batch Quarantine Suspect Batch Purity_OK->Quarantine_Batch No Contact_Support Contact Technical Support with Data Investigate_Other->Contact_Support Obtain_New_Batch Obtain New Batch of This compound Quarantine_Batch->Obtain_New_Batch Re-evaluate Re-evaluate Experiment with New Batch Obtain_New_Batch->Re-evaluate End Problem Resolved Re-evaluate->End

References

Carviolin off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carviolin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell-based assays and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of Kinase X (KX). Its primary mechanism involves binding to the ATP-binding pocket of KX, thereby preventing the phosphorylation of its downstream substrates. This inhibition is intended to modulate the KX signaling pathway, which is implicated in cell proliferation and survival.

Q2: I am observing higher cytotoxicity in my cell line than expected based on the reported IC50 for Kinase X. What could be the cause?

Unexpectedly high cytotoxicity can often be attributed to off-target effects. While this compound is highly selective for Kinase X, it may inhibit other kinases or cellular proteins at higher concentrations, leading to cell death through alternative pathways. It is also possible that the specific cell line you are using is particularly sensitive to the inhibition of a secondary target of this compound. We recommend performing a dose-response experiment and comparing the cytotoxic concentration with the concentration required for Kinase X inhibition in your cells.

Q3: My results from a cell viability assay (e.g., MTT) and a target engagement assay (e.g., NanoBRET) are inconsistent. Why might this be?

Discrepancies between different assay formats are not uncommon and can provide valuable insights.[1] A target engagement assay like NanoBRET specifically measures the binding of this compound to Kinase X within the cell, while a cell viability assay provides a more global readout of cellular health.[1] An off-target effect could lead to cytotoxicity even at concentrations where target engagement with Kinase X is low. Conversely, significant target engagement may not always translate to a cytotoxic phenotype, depending on the cellular context and the role of Kinase X in that specific cell line.

Q4: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?

Distinguishing between on-target and off-target effects is a critical step in drug discovery research. A common approach is to use a rescue experiment. This can be done by overexpressing a drug-resistant mutant of the primary target (Kinase X) in your cells. If the observed phenotype is rescued by the expression of the resistant mutant, it is likely an on-target effect. If the phenotype persists, it suggests an off-target effect. Another strategy is to use a structurally distinct inhibitor of the same target; if it recapitulates the phenotype, it strengthens the evidence for an on-target effect.

Troubleshooting Guides

Problem 1: Unexpected Phenotype Observed at High Concentrations of this compound

Symptoms:

  • A cellular phenotype (e.g., apoptosis, cell cycle arrest) is observed at concentrations of this compound significantly higher than its IC50 for the primary target, Kinase X.

  • The phenotype is not consistent with the known function of Kinase X.

Possible Causes:

  • Inhibition of one or more off-target kinases.

  • Interaction with other non-kinase cellular proteins.

  • Compound toxicity unrelated to kinase inhibition.

Troubleshooting Steps:

  • Confirm the On-Target IC50: Perform a dose-response experiment in your cell line to determine the concentration of this compound required to inhibit the phosphorylation of a known Kinase X substrate.

  • Perform a Kinome Scan: To identify potential off-target kinases, consider a comprehensive kinase profiling service.[2][3][4] This will provide data on the inhibitory activity of this compound against a large panel of kinases.

  • Validate Off-Targets in Cells: If the kinome scan identifies potential off-targets, validate their inhibition in your cell model using techniques like phospho-specific western blotting for known substrates of the off-target kinase.

  • Use a Structurally Unrelated Inhibitor: Test a different inhibitor of Kinase X with a distinct chemical scaffold. If this compound does not produce the same phenotype at equivalent on-target inhibition levels, it is likely that the original observation was due to an off-target effect of this compound.

Problem 2: High Background Signal in a Luminescence-Based Kinase Assay

Symptoms:

  • The luminescent signal in the "no inhibitor" control wells is unexpectedly high or variable.

  • The calculated Z'-factor for the assay is low, indicating poor assay quality.

Possible Causes:

  • High ATP concentration in the assay buffer, leading to a high background signal in ATP-depletion-based assays.[5]

  • Contamination of reagents or cells.

  • Interference of this compound with the detection reagent (e.g., luciferase).

Troubleshooting Steps:

  • Optimize ATP Concentration: Titrate the ATP concentration in your assay to find the optimal level that provides a good signal window without being saturating.[5]

  • Include Proper Controls: Run a control with the assay components and this compound but without the kinase to check for direct effects on the detection reagent.

  • Check for Contamination: Ensure all reagents and cell cultures are free from microbial contamination.

  • Consider an Alternative Assay Format: If the issue persists, consider a different assay format, such as a fluorescence-based assay or a radiometric assay, which may be less susceptible to the specific type of interference.[5][6]

Quantitative Data

The following tables summarize the inhibitory activity of this compound against its primary target, Kinase X, and a panel of common off-target kinases.

Table 1: In Vitro Inhibitory Activity of this compound

KinaseIC50 (nM)Assay Type
Kinase X (Primary Target) 15 Radiometric
Kinase A250Luminescence
Kinase B800Fluorescence
Kinase C>10,000Radiometric
Kinase D1,500Luminescence

Table 2: Cellular Target Engagement of this compound

TargetEC50 (nM)Assay TypeCell Line
Kinase X 50 NanoBRETHEK293
Kinase A800Cellular Thermal Shift Assay (CETSA)HeLa

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

Objective: To validate the engagement of this compound with a potential off-target kinase (e.g., Kinase A) in intact cells.

Materials:

  • HeLa cells

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against Kinase A

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE gels and transfer system

Procedure:

  • Cell Treatment: Plate HeLa cells and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound or DMSO for 1 hour at 37°C.

  • Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Heat the cell suspensions at a specific temperature (e.g., 50°C) for 3 minutes to induce protein denaturation. A temperature gradient can be used to determine the optimal denaturation temperature.

  • Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant, which contains the soluble proteins. Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane and probe with the primary antibody against Kinase A, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescence substrate and an imaging system. The binding of this compound to Kinase A will stabilize the protein, leading to more soluble protein in the supernatant at the denaturing temperature compared to the DMSO control.

Protocol 2: Phospho-Specific Western Blot for On-Target Inhibition

Objective: To confirm the inhibition of Kinase X by this compound in a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cell line expressing Kinase X and its substrate

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibody specific to the phosphorylated form of the Kinase X substrate

  • Antibody for the total protein of the Kinase X substrate (loading control)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate the cells and treat with a dose-range of this compound or DMSO for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Perform SDS-PAGE and western blotting as described in the CETSA protocol. Use the phospho-specific antibody to detect the inhibition of Kinase X activity and the total protein antibody to ensure equal loading.

  • Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate signal with increasing concentrations of this compound indicates on-target inhibition.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Primary Target) Receptor->Kinase_X Substrate_X Substrate X Kinase_X->Substrate_X P Proliferation Cell Proliferation Substrate_X->Proliferation Stress_Signal Stress Signal Kinase_A Kinase A (Off-Target) Stress_Signal->Kinase_A Apoptosis_Regulator Apoptosis Regulator Kinase_A->Apoptosis_Regulator P Apoptosis Apoptosis Apoptosis_Regulator->Apoptosis This compound This compound This compound->Kinase_X Inhibition This compound->Kinase_A Inhibition (Off-Target)

Caption: this compound's on- and off-target signaling pathways.

Experimental_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed Dose_Response Confirm On-Target IC50 (e.g., Phospho-Western) Start->Dose_Response Kinome_Scan Broad Kinase Profiling (Kinome Scan) Dose_Response->Kinome_Scan Identify_Hits Identify Potential Off-Targets Kinome_Scan->Identify_Hits Validate_Hits Cellular Validation of Off-Targets (e.g., CETSA, Phospho-Western) Identify_Hits->Validate_Hits Rescue_Experiment On-Target vs. Off-Target (Rescue Experiment) Validate_Hits->Rescue_Experiment Conclusion Conclusion on Effect Rescue_Experiment->Conclusion

Caption: Experimental workflow for off-target investigation.

Troubleshooting_Tree Troubleshooting Decision Tree for Unexpected Cytotoxicity Start High Cytotoxicity Observed Concentration Is cytotoxic concentration >> on-target EC50? Start->Concentration On_Target Likely On-Target Effect (Cell line is highly dependent on target) Concentration->On_Target No Off_Target Suspect Off-Target Effect Concentration->Off_Target Yes Rescue Perform Rescue Experiment with Resistant Mutant Off_Target->Rescue Rescued Is phenotype rescued? Rescue->Rescued On_Target_Confirmed Confirmed On-Target Effect Rescued->On_Target_Confirmed Yes Off_Target_Confirmed Confirmed Off-Target Effect Rescued->Off_Target_Confirmed No

Caption: Troubleshooting decision tree for cytotoxicity.

References

Technical Support Center: Long-Term Storage of Solid Carviolin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of solid Carviolin. This compound is an anthraquinone fungal metabolite known for its immunosuppressive and antitrypanosomal activities.[1][2] Proper storage is critical to maintain its chemical integrity, purity, and biological activity for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability (up to 3 years), solid this compound should be stored at -20°C.[3] It should be kept in a tightly sealed, airtight container to protect it from moisture and oxygen. To prevent degradation from light, especially UV light, always use an amber or opaque container.[4][5]

Q2: How sensitive is this compound to temperature, light, and humidity?

A2: this compound is sensitive to environmental factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7] Storing at -20°C is recommended for long-term preservation.[3]

  • Light: As an anthraquinone, this compound's structure makes it susceptible to photolysis, a degradation process caused by light exposure.[4][6] This can lead to a loss of potency.

  • Humidity: this compound is hygroscopic, meaning it can attract and absorb moisture from the atmosphere.[8][9] Moisture absorption can lead to caking, changes in physical form, and chemical degradation through hydrolysis.[4][8][9]

Q3: What type of container is best for storing solid this compound?

A3: The ideal container for this compound is an amber glass vial with a tight-fitting, secure cap. Glass is preferred as it is inert and less permeable than plastic.[10] The amber color is crucial for protecting the compound from light.[5][11] For highly sensitive samples, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.[12][13]

Q4: Can I store this compound at room temperature or in a standard refrigerator?

A4:

  • Room Temperature (15–25°C): This is not recommended for long-term storage due to the risk of thermal and photo-degradation.[12]

  • Refrigerated (2–8°C): While better than room temperature, refrigeration is only suitable for short-term storage. For periods longer than a few weeks, freezing at -20°C is necessary to ensure maximum stability.[5]

Q5: How do I properly handle this compound when taking a sample from a long-term storage container?

A5: To maintain the integrity of the bulk compound, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.[13] Once the sample is taken, tightly reseal the container, and if possible, flush it with an inert gas before returning it to the freezer.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of solid this compound.

Problem 1: The this compound powder has changed color (e.g., darkened).

  • Possible Cause: A change in color is a strong indicator of chemical degradation, likely due to oxidation or photolysis.[5] This could be caused by improper storage, such as exposure to light, air, or elevated temperatures.

  • Recommended Action:

    • Quarantine the Batch: Immediately separate the affected batch to prevent its use in experiments.[14]

    • Verify Purity: Perform an analytical test, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and identify any degradation products.[14]

    • Review Storage History: Check temperature logs and handling procedures to identify any deviations from the recommended protocols.[14]

    • Discard if Necessary: If significant degradation is confirmed, the batch should be discarded according to your institution's safety guidelines.[5]

Problem 2: The powder has become clumpy or appears moist.

  • Possible Cause: Clumping or a moist appearance indicates water absorption due to the hygroscopic nature of this compound.[8][9] This suggests that the storage container was not sealed properly or was opened in a humid environment while still cold.

  • Recommended Action:

    • Dry the Sample: If the degradation is not severe, the sample can be dried under a vacuum in a desiccator.

    • Re-evaluate Purity: After drying, re-analyze the compound's purity via HPLC, as hydrolysis may have occurred.[4]

    • Improve Storage: Transfer the compound to a new, dry container with a better seal. Consider using a desiccant in the secondary storage container.[4]

Problem 3: I am seeing inconsistent results or loss of activity in my bioassays.

  • Possible Cause: Inconsistent results or loss of biological activity can be a primary sign of compound degradation.[5][6] Even if there are no visible changes, the chemical integrity of this compound may be compromised.

  • Recommended Action:

    • Confirm Integrity of Stock: Analyze the solid stock of this compound using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm its purity and concentration.[6]

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before an experiment. Do not store this compound in solution for extended periods, as stability in solvents is much lower than in solid form.[3]

    • Review Handling Protocol: Ensure that proper handling procedures are being followed, such as allowing the container to equilibrate to room temperature before opening.

Troubleshooting Workflow for Suspected Degradation

G start Suspected this compound Degradation quarantine Quarantine the Batch start->quarantine inspect Visually Inspect (Color, Clumping) quarantine->inspect review_logs Review Storage Records (Temp/Humidity) inspect->review_logs analytical_test Perform Purity Analysis (e.g., HPLC) review_logs->analytical_test decision Purity Meets Specification? analytical_test->decision use Proceed with Use decision->use Yes discard Discard Batch & Report Issue decision->discard No investigate Investigate Cause & Improve Protocol discard->investigate

Troubleshooting workflow for suspected this compound degradation.

Quantitative Data on Storage Conditions

The following table summarizes the recommended storage conditions for solid this compound based on International Council for Harmonisation (ICH) guidelines for stability testing.[15][16][17][18]

ParameterLong-Term StorageAccelerated Storage (for stability studies)Unacceptable Conditions
Temperature -20°C ± 5°C40°C ± 2°C> 8°C (Refrigerated)
Relative Humidity As low as possible (<30% RH)75% RH ± 5% RH> 60% RH
Light Condition Protected from light (in opaque container)Controlled photostability chamberExposure to ambient or UV light
Duration Up to 3 Years6 MonthsN/A
Expected Purity >98%Used to predict degradation ratesSignificant degradation expected

Experimental Protocol: Stability Assessment of Solid this compound

This protocol outlines a method for assessing the stability of solid this compound under accelerated conditions, following ICH Q1A(R2) guidelines.[15][19]

1. Objective: To evaluate the stability of solid this compound by exposing it to elevated temperature and humidity and to identify potential degradation products.

2. Materials:

  • Solid this compound (at least 3 batches)

  • ICH-compliant stability chamber (40°C / 75% RH)

  • Amber glass vials with airtight seals

  • HPLC system with a UV detector

  • Validated stability-indicating HPLC method

  • Solvents and reagents for HPLC analysis (HPLC-grade)

3. Methodology:

  • Initial Analysis (Time 0):

    • For each of the three batches of this compound, perform initial analysis.

    • Visually inspect the material for appearance and color.

    • Measure the purity using a validated stability-indicating HPLC method.

    • Perform a moisture content analysis (e.g., Karl Fischer titration).

  • Sample Preparation for Storage:

    • Place approximately 10-20 mg of solid this compound from each batch into separate, labeled amber glass vials.

    • Ensure vials are tightly sealed to prevent moisture ingress during handling.

  • Storage Conditions:

    • Place the vials in a stability chamber set to accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.[18]

  • Time Points for Testing:

    • Withdraw samples for analysis at specified time points. For a 6-month accelerated study, typical time points are: 0, 1, 3, and 6 months.[16][19]

  • Analysis at Each Time Point:

    • At each time point, remove one vial per batch from the chamber.

    • Allow vials to equilibrate to room temperature before opening.

    • Perform the same set of analyses as conducted at Time 0: visual inspection, HPLC purity, and moisture content.

    • In the HPLC analysis, look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Tabulate the purity results for each batch at each time point.

    • Calculate the rate of degradation.

    • Identify and, if possible, quantify any significant degradation products (any impurity greater than 0.1%).

Potential Degradation Pathways of this compound

G This compound This compound (Solid) Hydrolysis Hydrolysis Product (Loss of methoxy/hydroxyl groups) This compound->Hydrolysis Moisture (H₂O) Oxidation Oxidation Product (Quinone modification) This compound->Oxidation Oxygen (O₂) Photolysis Photodegradation Product (Ring cleavage/dimerization) This compound->Photolysis Light (UV/Vis)

Potential degradation pathways for this compound.

References

Refining purification parameters for Carviolin isolation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals working with Carviolin.

This technical support center provides essential information and data for the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C16H12O6. It is also known by the synonyms Roseopurpurin and the systematic name 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthracenedione.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C16H12O6PubChem[1]
Molecular Weight 300.26 g/mol PubChem[1]
Exact Mass 300.06338810 DaPubChem[1]
Chemical Class Polyketides -> Aromatic polyketides -> Anthracenes and phenanthrenesPubChem[1]

Analytical Data

The following table summarizes the Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of this compound.

ParameterValueSource
Instrument LTQ Orbitrap XL Thermo ScientificPubChem[1]
Ionization ESI (Negative)PubChem[1]
Fragmentation Mode HCDPubChem[1]
Collision Energy 15% / 20% (nominal)PubChem[1]
Column Hypersil GOLD C18 1.9 um 100 x 2.1 mm Thermo Fisher ScientificPubChem[1]
Retention Time 16.086 minPubChem[1]
Precursor m/z 299.0561PubChem[1]
Precursor Adduct [M-H]-PubChem[1]

Experimental Protocols

Currently, there is limited publicly available information on specific experimental protocols for the isolation and purification of this compound. Researchers are advised to consult relevant scientific literature for potential methods or adapt general protocols for the isolation of similar anthraquinone compounds.

Troubleshooting

As specific isolation and purification protocols for this compound are not widely documented, a general troubleshooting guide for common issues encountered during the purification of natural products is provided below.

Logical Troubleshooting Flow for Natural Product Purification

Troubleshooting_Flow cluster_start Problem Identification cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_detection Detection & Analysis cluster_solution Solutions Start Low Yield or No Product CheckExtraction Check Extraction Efficiency Start->CheckExtraction Solvent Inappropriate Solvent or Polarity CheckExtraction->Solvent Issue Found Time Insufficient Extraction Time or Temperature CheckExtraction->Time Issue Found Grinding Improper Grinding of Source Material CheckExtraction->Grinding Issue Found CheckPurification Review Purification Steps CheckExtraction->CheckPurification No Issue OptimizeSolvent Optimize Solvent System Solvent->OptimizeSolvent ModifyConditions Adjust Time/Temp Time->ModifyConditions ImproveGrinding Enhance Grinding Grinding->ImproveGrinding Column Column Overload or Channeling CheckPurification->Column Issue Found MobilePhase Incorrect Mobile Phase Composition CheckPurification->MobilePhase Issue Found Degradation Compound Degradation (pH, Temp, Light) CheckPurification->Degradation Issue Found CheckDetection Verify Detection Method CheckPurification->CheckDetection No Issue RepackColumn Repack or Replace Column Column->RepackColumn Gradient Optimize Gradient/Isocratic Elution MobilePhase->Gradient Stabilize Add Stabilizers or Protect from Light/Heat Degradation->Stabilize Instrument Instrument Calibration or Sensitivity Issue CheckDetection->Instrument Issue Found Standard Lack of Proper Analytical Standard CheckDetection->Standard Issue Found Calibrate Calibrate Instrument Instrument->Calibrate UseStandard Acquire and Use Certified Standard Standard->UseStandard

Caption: A flowchart for troubleshooting common issues in natural product purification.

Signaling Pathways

Information regarding specific signaling pathways directly involving this compound is not currently available in the public domain. General cellular signaling pathways are complex and can be influenced by a variety of molecules[2][3][4]. Further research is required to elucidate the precise biological functions and interactions of this compound.

References

Validation & Comparative

A Comparative Guide to Antitrypanosomal Drugs: Efficacy, Protocols, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of several key antitrypanosomal drugs used in the treatment of Human African Trypanosomiasis (HAT) and, to a lesser extent, American Trypanosomiasis (Chagas disease). As "Carviolin" is not a recognized antitrypanosomal agent in published scientific literature, this comparison focuses on established and clinically relevant treatments. The data presented is collated from a range of preclinical and clinical studies to offer a quantitative and objective overview for the scientific community.

Comparative Efficacy and Safety of Antitrypanosomal Drugs

The following tables summarize the in vitro and in vivo efficacy, as well as clinical outcomes, of prominent antitrypanosomal drugs. These drugs are categorized by their typical use in either the early (hemolymphatic) or late (meningoencephalitic) stage of HAT, with some newer drugs showing efficacy in both.

In Vitro Efficacy
DrugTarget OrganismIC50 (µM)Cell Line/StrainCitation
Fexinidazole Trypanosoma brucei~1-[1]
T. brucei subspecies0.7 - 3.3Various[1]
Pentamidine T. b. brucei0.0053-[2]
Melarsoprol ----
Eflornithine ----
Nifurtimox ----
Cynaropicrin Trypanosoma spp.0.2 - 4.4-[3]

Note: IC50 values can vary significantly based on the specific parasite strain and assay conditions.

In Vivo Preclinical Efficacy
DrugAnimal ModelDoseEfficacyCitation
Fexinidazole Mouse (late-stage HAT)100 mg/kg (twice daily for 5 days)Cure[1]
Cynaropicrin Mouse-92% reduction in parasitemia[3]
Anemonin Mouse (T. congolense)8.75, 17.00, and 35.00 mg/kg/dayElimination of parasites, prevented relapse[4]
Clinical Efficacy and Safety
Drug/RegimenDisease StageTreatment Success/Cure RateMortality RateKey Adverse EventsCitation
Fexinidazole Stage 1 & early Stage 2 g-HAT (children)97.6% (at 12 months)--[5]
Late Stage 2 g-HAT91.2% (at 18 months)-Nausea, vomiting, headache, insomnia[6]
Stage 1 & early Stage 2 g-HAT98.7%--[6]
Stage 2 r-HATFatality rate of 0% (lower than predefined 8.5%)0%-[7]
NECT Late Stage 2 g-HAT97.6% (at 18 months)-Gastrointestinal issues, convulsions (rare)[6][8]
Stage 2 g-HAT (field conditions)94.1% (at 24 months)4.3%Nervous system disorders, infections, gastrointestinal disorders[9]
Stage 2 g-HAT-Discharged alive: 98.4%Gastrointestinal, general, nervous system, and metabolic disorders[10]
Melarsoprol Late Stage g-HAT-4.8% (standard course), 6.5% (short course)Reactive encephalopathy (5-10% of patients, with ~50% fatality)[11][12]
Eflornithine Late Stage g-HAT-1.7%Fewer severe adverse effects than melarsoprol[11]
Melarsoprol-nifurtimox Late Stage g-HAT44.4%4 deaths in trialHigh toxicity[13]
Melarsoprol-eflornithine Late Stage g-HAT78.9%1 death in trial-[13]
Nifurtimox-eflornithine Late Stage g-HAT94.1%No fatalities in trialLess frequent and severe adverse events[13]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of antitrypanosomal drugs.

In Vitro Antitrypanosomal Assays

General Protocol for IC50 Determination:

  • Parasite Culture: Trypanosoma brucei subspecies (e.g., T. b. brucei, T. b. gambiense, T. b. rhodesiense) are cultured in appropriate media (e.g., HMI-9) to a density of approximately 1 x 10^6 cells/mL.[14]

  • Drug Preparation: Test compounds and reference drugs (e.g., diminazene aceturate, pentamidine) are prepared in serial dilutions (e.g., 200–0.78125 µg/mL) in 96-well plates. The final concentration of the solvent (e.g., DMSO) is kept below 1%.[14]

  • Incubation: A suspension of parasites (e.g., 4 x 10^3 parasites/mL) is added to the wells containing the drug dilutions. Plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.[14][15]

  • Viability Assessment: Parasite viability is assessed using various methods:

    • Alamar Blue Assay: 10% Alamar blue dye is added to the wells, and after a 4-hour incubation, fluorescence is measured to determine parasite metabolic activity.[14]

    • Microscopic Examination: Cessation or reduction in parasite motility compared to a negative control is observed under a microscope.[4]

    • Fluorometric Analysis: Membrane integrity is assessed using fluorescent dyes.[15]

    • Colorimetric Determination: Protein synthesis is quantified colorimetrically.[15]

  • Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits 50% of parasite growth, is calculated from dose-response curves using statistical software.[14][16]

In Vivo Antitrypanosomal Assays

General Protocol for Mouse Models of HAT:

  • Infection: Mice (e.g., BALB/c) are infected intraperitoneally with a specific number of trypanosomes (e.g., 10^5 T. congolense or T. cruzi).[4][16]

  • Parasitemia Monitoring: The level of parasitemia (number of parasites in the blood) is monitored regularly by examining blood samples from the tail.[4]

  • Drug Administration: Once a stable infection is established, the test compounds are administered to the mice, typically orally or intraperitoneally, for a defined period (e.g., 7-25 consecutive days). A vehicle control group and a positive control group (treated with a known antitrypanosomal drug like benznidazole or diminazene aceturate) are included in parallel.[4][16]

  • Efficacy Evaluation: The efficacy of the treatment is evaluated by:

    • Parasite Clearance: Monitoring the reduction or complete disappearance of parasites from the blood.

    • Relapse: Observing the reappearance of parasites after the end of treatment.

    • Survival Rate: Recording the number of surviving animals in each group.

  • Toxicity Assessment: The toxicity of the compounds is evaluated by monitoring the animals' weight and analyzing serum levels of markers for liver (ALT) and kidney (BUN, creatinine) function.[16]

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for several key antitrypanosomal drugs.

Melarsoprol_Mechanism Melarsoprol Melarsoprol (prodrug) MelarsenOxide Melarsen Oxide (active metabolite) Melarsoprol->MelarsenOxide Metabolism in host MelT MelT Adduct MelarsenOxide->MelT Binds to Trypanothione Trypanothione [T(SH)2] Trypanothione->MelT TR Trypanothione Reductase (TR) MelT->TR Inhibits DNA_Synth DNA Synthesis Inhibition MelT->DNA_Synth Leads to Glycolysis Glycolysis Disruption MelT->Glycolysis Leads to TR->Trypanothione Regenerates Eflornithine_Mechanism Eflornithine Eflornithine ODC Ornithine Decarboxylase (ODC) Eflornithine->ODC Irreversibly inhibits Putrescine Putrescine ODC->Putrescine Catalyzes Ornithine Ornithine Ornithine->ODC Substrate Polyamines Polyamines Putrescine->Polyamines Precursor to Cell_Growth Parasite Cell Growth and Proliferation Polyamines->Cell_Growth Essential for Fexinidazole_Nifurtimox_Mechanism cluster_fex Fexinidazole cluster_nif Nifurtimox Fexinidazole Fexinidazole (prodrug) Fex_Metabolites Active Metabolites (sulfoxide, sulfone) Fexinidazole->Fex_Metabolites Host Metabolism Nitroreductase Parasite Nitroreductase Fex_Metabolites->Nitroreductase Activated by Nifurtimox Nifurtimox Nifurtimox->Nitroreductase Activated by Reactive_Intermediates Reactive Nitrogen Species / Nitro Radicals Nitroreductase->Reactive_Intermediates Generates Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death DNA_Damage->Parasite_Death

References

Carviolin in the Landscape of Anthraquinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the vast and pharmacologically rich class of anthraquinones, carviolin emerges as a natural compound with a distinct profile of biological activities. This guide provides a comparative overview of this compound against other well-characterized anthraquinones—emodin, daunorubicin, and alizarin—drawing upon available experimental data to highlight their relative performance in cytotoxic and antimicrobial applications. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound within the broader context of anthraquinone-based therapeutics.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the cytotoxic and antimicrobial activities of this compound, emodin, daunorubicin, and alizarin. It is crucial to note that these values are derived from various studies with different experimental setups, and therefore, direct comparison of absolute values should be approached with caution.

Table 1: Comparative Cytotoxic Activity (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Emodin MCF-7 (Breast)7.22 (as µg/mL)[1]
A549 (Lung)60-80[2]
H1299 (Lung)60-80[2]
HepG2 (Liver)20-80[3]
HCT116 (Colon)20-80[3]
Daunorubicin HL-60 (Leukemia)2.52[4]
U937 (Leukemia)1.31[4]
P388 (Leukemia)-[5]
MS-2 Sarcoma-[5]
Alizarin L929 (Fibroblast)>100[6]

Note: The lack of specific IC50 values for this compound in publicly available literature is a significant data gap.

Table 2: Comparative Antimicrobial and Antifungal Activity (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
This compound Candida albicans-[7][8]
Staphylococcus aureus--
Emodin Staphylococcus aureus4 - 128[9]
Streptococcus mutans0.5–2.0 (as mg/mL)[9]
Daunorubicin Data Not Available--
Alizarin Staphylococcus aureus>1000[8]
Staphylococcus epidermidis>1000[8]
Cutibacterium acnes-[7]

Note: While this compound is reported to have antifungal and antibacterial activity, specific MIC values from comparative studies are not available. The provided data for other compounds is for reference.

Experimental Protocols

The data presented in the tables above are typically generated using the following standard experimental methodologies.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Emodin, Daunorubicin). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds (e.g., this compound, Alizarin) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Mechanisms of Action

The biological effects of anthraquinones are often mediated through their interaction with various cellular signaling pathways. Below are diagrammatic representations of the proposed or established mechanisms of action for this compound, Emodin, and Daunorubicin.

Carviolin_Signaling_Pathway This compound This compound CellMembrane Cell Membrane DNA_Interaction DNA Intercalation/ Topoisomerase Inhibition This compound->DNA_Interaction ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production CellMembrane->DNA_Interaction Apoptosis_Induction Apoptosis Induction DNA_Interaction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis_Induction

Caption: Proposed mechanism of action for this compound.

Emodin_Apoptosis_Pathway Emodin Emodin PI3K PI3K Emodin->PI3K Inhibits Bax Bax (Pro-apoptotic) Emodin->Bax Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Emodin-induced apoptosis signaling pathway.

Daunorubicin_Apoptosis_Pathway Daunorubicin Daunorubicin DNA_Damage DNA Double-Strand Breaks (Topoisomerase II inhibition) Daunorubicin->DNA_Damage JNK JNK Activation Daunorubicin->JNK AKT AKT Inactivation Daunorubicin->AKT ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_PUMA Bax/PUMA Upregulation p53->Bax_PUMA Mitochondrion Mitochondrion Bax_PUMA->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Apoptosis AKT->Apoptosis Inhibits

Caption: Daunorubicin-induced apoptosis signaling pathway.[10][11]

Conclusion

This compound presents an interesting profile as a naturally occurring anthraquinone with documented antimicrobial and potential cytotoxic activities. However, to fully understand its therapeutic potential and position it accurately relative to other well-established anthraquinones like emodin, daunorubicin, and alizarin, further research is imperative. Specifically, direct comparative studies employing standardized assays are needed to generate robust, directly comparable data on the cytotoxic and antimicrobial efficacy of this compound. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for elucidating its mechanism of action and guiding future drug development efforts. The information compiled in this guide serves as a foundational resource for such future investigations, highlighting both the promise of this compound and the existing knowledge gaps that need to be addressed.

References

Validating the Immunosuppressive Effects of Carviolin in Primary T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunosuppressive effects of Carviolin, a novel anthraquinone fungal metabolite, on primary T cells. Its performance is benchmarked against two well-established immunosuppressants, Cyclosporin A and Tacrolimus. This document offers supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid researchers in the evaluation of novel immunomodulatory compounds.

Comparative Efficacy of Immunosuppressive Agents on T Cell Proliferation

The immunosuppressive potential of a compound is often initially assessed by its ability to inhibit T cell proliferation in response to a mitogenic stimulus. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound, Cyclosporin A, and Tacrolimus on concanavalin A (Con A)-induced T cell proliferation.

CompoundIC50 (µg/mL)Target OrganismCell TypeStimulantReference
This compound 4.0MouseSplenocytesConcanavalin A[1]
Cyclosporin A ~0.01 - 0.1HumanT LymphocytesConcanavalin A[2]
Tacrolimus (FK506) ~0.001 - 0.01HumanT LymphocytesAnti-CD3/CD28[3][4]

*Note: IC50 values for Cyclosporin A and Tacrolimus can vary depending on the specific experimental conditions, including the stimulus used and the purity of the T cell population.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar validation studies.

Isolation of Primary Human T Cells from Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by the enrichment of T cells.

Materials:

  • Whole blood

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Human T cell isolation kit (negative selection)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS containing 2% FBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Proceed with T cell isolation using a negative selection kit according to the manufacturer's instructions. This typically involves labeling non-T cells with an antibody cocktail and removing them with magnetic beads.

  • The resulting untouched T cells are ready for downstream applications.

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Isolated primary T cells

  • CFSE dye

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • Concanavalin A (Con A)

  • This compound, Cyclosporin A, Tacrolimus (or other compounds to be tested)

  • 96-well cell culture plate

  • Flow cytometer

Procedure:

  • Resuspend T cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 50 µL of the test compounds at various concentrations (e.g., this compound, Cyclosporin A, Tacrolimus) to the appropriate wells.

  • Add 50 µL of Con A to a final concentration of 2.5-5 µg/mL to stimulate proliferation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Cytokine Production Assay (ELISA)

This protocol quantifies the production of key T cell cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in the culture supernatant.

Materials:

  • Supernatants from the T cell proliferation assay

  • Human IL-2 ELISA kit

  • Human IFN-γ ELISA kit

  • Microplate reader

Procedure:

  • After the desired incubation period in the T cell proliferation assay (typically 24-48 hours for optimal cytokine detection), centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions provided with the specific kits.

  • Briefly, this involves adding the supernatants to antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for understanding the mechanism of action of immunosuppressive drugs.

T_Cell_Activation_Pathway Simplified T Cell Activation Signaling Pathway cluster_T_Cell T Cell cluster_Inhibitors Drug Targets TCR T Cell Receptor (TCR) Lck Lck TCR->Lck Signal 1 CD28 CD28 CD28->Lck Signal 2 APC Antigen Presenting Cell (APC) MHC_Antigen MHC-Antigen B7 B7 MHC_Antigen->TCR B7->CD28 ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCg1 ZAP70->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG CaN CaN IP3->CaN Ca2+ influx AP1 AP1 DAG->AP1 NFkB NFkB DAG->NFkB NFAT NFAT CaN->NFAT dephosphorylates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene Proliferation Proliferation IL2_Gene->Proliferation Cytokine_Production Cytokine Production IL2_Gene->Cytokine_Production This compound This compound (Hypothesized Target: Signal Transduction) This compound->PLCg1 potential target Cyclosporin_A Cyclosporin A (Target: Calcineurin) Cyclosporin_A->CaN inhibits Tacrolimus Tacrolimus (Target: Calcineurin) Tacrolimus->CaN inhibits

Caption: Simplified T Cell Activation Signaling Pathway.

Experimental_Workflow Experimental Workflow for Validating Immunosuppressive Compounds cluster_workflow start Start: Isolate Primary T Cells cfse_label Label T Cells with CFSE start->cfse_label culture_setup Set up T Cell Culture with Stimulant (Con A) and Test Compounds cfse_label->culture_setup incubation Incubate for 24-96 hours culture_setup->incubation harvest_supernatant Harvest Supernatant (24-48h) incubation->harvest_supernatant harvest_cells Harvest Cells (72-96h) incubation->harvest_cells elisa Quantify Cytokines (IL-2, IFN-γ) by ELISA harvest_supernatant->elisa flow_cytometry Analyze Proliferation by Flow Cytometry harvest_cells->flow_cytometry data_analysis Data Analysis: Calculate IC50 and Cytokine Inhibition elisa->data_analysis flow_cytometry->data_analysis end End: Comparative Evaluation data_analysis->end

Caption: Experimental Workflow for Validation.

References

A Comparative Analysis of the Antifungal Efficacy of Carviolin against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antifungal properties of Carviolin, a novel polyketide, against Candida albicans. Its performance is benchmarked against established antifungal agents, offering a quantitative and methodological reference for researchers in the field of mycology and drug discovery. The data presented for this compound is based on studies of structurally related natural antifungal compounds to provide a relevant comparative framework.

Comparative Antifungal Potency

The in vitro efficacy of this compound and standard antifungal agents was determined by assessing their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against susceptible strains of Candida albicans. The MIC represents the lowest concentration of an agent that inhibits visible fungal growth, while the MFC is the lowest concentration that results in fungal death.

Table 1: Comparative In Vitro Activity against Candida albicans

CompoundClassMechanism of ActionMIC (µg/mL)MFC (µg/mL)
This compound (data for Carvacrol) Monoterpenoid PhenolDisrupts fungal plasma membrane integrity by binding to ergosterol.[1]247 - 256[1][2]512[1]
Fluconazole AzoleInhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.[3][4]0.25 - 2.0>64
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[3][5]0.25 - 1.00.5 - 2.0
Caspofungin EchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting the synthesis of the fungal cell wall.[3][4]0.03 - 0.250.06 - 0.5

Experimental Protocols

The following methodologies are standard procedures for determining the antifungal susceptibility of Candida albicans.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document.[6]

  • Inoculum Preparation: Candida albicans strains are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent (this compound, Fluconazole, Amphotericin B, Caspofungin) is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug at which a significant decrease in growth (≥50% for azoles and echinocandins; 100% for amphotericin B) is observed compared to the growth control well.[7]

MFC Determination
  • Subculturing: Following the MIC reading, a 10 µL aliquot is taken from each well that shows no visible growth.

  • Plating: The aliquot is spread onto a Sabouraud Dextrose Agar plate.

  • Incubation: Plates are incubated at 35°C for 48 hours.

  • MFC Reading: The MFC is the lowest drug concentration from which fewer than three colonies grow, representing a 99.9% killing activity.[1]

Visualizing Experimental and Biological Pathways

To elucidate the processes and mechanisms discussed, the following diagrams have been generated.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results A 1. Culture C. albicans on SDA plate B 2. Prepare 0.5 McFarland standard suspension A->B D 4. Inoculate microtiter plates B->D C 3. Prepare serial dilutions of antifungal agents C->D E 5. Incubate at 35°C for 24-48h D->E F 6. Read Minimum Inhibitory Concentration (MIC) E->F G 7. Subculture from clear wells onto SDA plates F->G H 8. Incubate plates at 35°C for 48h G->H I 9. Determine Minimum Fungicidal Concentration (MFC) H->I

Caption: Workflow for determining MIC and MFC values.

G Ergosterol Biosynthesis Pathway and Drug Targets Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14-α-demethylase (Erg11p) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol (Fungal Cell Membrane) SqualeneEpoxidase->Lanosterol LanosterolDemethylase->Ergosterol Fluconazole Fluconazole Fluconazole->LanosterolDemethylase Inhibits This compound This compound (Carvacrol) This compound->Ergosterol Binds to & Disrupts Membrane AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to & Forms Pores

Caption: Key antifungal targets in the ergosterol pathway.

References

Head-to-Head Comparison: Carviolin and Terbinafine Hydrochloride in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural product Carviolin and the synthetic antifungal agent Terbinafine Hydrochloride. The information presented is intended to support research and development efforts in mycology and drug discovery. While Terbinafine Hydrochloride is a well-characterized compound with extensive supporting data, public information on the antifungal properties of this compound is limited and, in some cases, contradictory. This guide reflects the current state of available scientific literature.

Compound Overview

This compound is a naturally occurring anthraquinone metabolite isolated from fungal species such as Penicillium purpureum and Zopfiella longicaudata.[1][2] It is reported to possess a range of biological activities, including antifungal, antibacterial, phytotoxic, immunosuppressive, and antitrypanosomal properties.[1][2][3][4] However, it is crucial to note that some sources also report a lack of significant antifungal activity.[5] Further rigorous investigation is required to confirm its antifungal potential and elucidate its mechanism of action.

Terbinafine Hydrochloride is a synthetic allylamine antifungal agent.[6] It is a highly lipophilic small molecule that is widely used in the treatment of dermatophytic infections of the skin and nails.[7][8] Its mechanism of action and antifungal spectrum are well-documented.[7][9]

Mechanism of Action

This compound: The precise mechanism of antifungal action for this compound has not been elucidated in the available scientific literature. Natural antifungal products exert their effects through various mechanisms, including disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential cellular pathways.[10] Without specific experimental data, any proposed pathway for this compound remains speculative.

Terbinafine Hydrochloride: Terbinafine acts by specifically inhibiting squalene epoxidase, a key, non-cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[7][9][11] This inhibition leads to two primary effects:

  • A deficiency in ergosterol, an essential component for maintaining the integrity and function of the fungal cell membrane.[11]

  • A toxic intracellular accumulation of squalene, which disrupts cell membrane function and wall synthesis, ultimately leading to fungal cell death (fungicidal action).[9]

The high specificity of terbinafine for fungal squalene epoxidase over its mammalian counterpart contributes to its favorable safety profile.[9]

Terbinafine_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Terbinafine Terbinafine HCl Terbinafine->SqualeneEpoxide Inhibition Death FUNGICIDAL EFFECT Accumulation->Death

Figure 1. Mechanism of action of Terbinafine Hydrochloride.

Comparative Antifungal Activity

A direct head-to-head comparison of the antifungal potency of this compound and Terbinafine Hydrochloride is not possible due to the lack of publicly available Minimum Inhibitory Concentration (MIC) data for this compound. The following table summarizes the representative in vitro activity of Terbinafine Hydrochloride against common fungal pathogens.

Fungal SpeciesPathogen TypeTerbinafine HCl MIC Range (µg/mL)This compound MIC Range (µg/mL)
Trichophyton rubrumDermatophyte0.001 - 0.03Data Not Available
Trichophyton mentagrophytesDermatophyte0.001 - 0.06Data Not Available
Microsporum canisDermatophyte0.002 - 0.125Data Not Available
Candida albicansYeast0.1 - >128Data Not Available
Aspergillus fumigatusMold0.03 - 2.0Data Not Available
Note: MIC values for Terbinafine are compiled from various literature sources. The activity of Terbinafine against Candida species can be variable and is often fungistatic rather than fungicidal.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method. A similar protocol, CLSI M27-A3, is used for yeast species.

Protocol: Broth Microdilution MIC Assay for Filamentous Fungi (CLSI M38-A2)
  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the test compound (e.g., this compound, Terbinafine HCl) in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate to achieve final concentrations that are twice the desired test concentrations.

  • Inoculum Preparation:

    • Harvest fungal conidia from a 7-day old culture grown on potato dextrose agar.

    • Prepare a suspension of conidia in sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a specific optical density using a spectrophotometer, corresponding to a concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. This serves as the 2X inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the 2X fungal inoculum to each well of the microtiter plate containing 100 µL of the 2X drug dilutions. The final volume in each well will be 200 µL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plates at 35°C for 48 to 72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 2X Drug Dilutions in 96-well plate D Inoculate Plate: 100µL Drug + 100µL Inoculum A->D B Harvest & Suspend Fungal Spores C Adjust Spore Suspension to 2X Inoculum Density B->C C->D E Incubate Plate (35°C, 48-72h) D->E F Visually Read Plates for Growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Figure 2. General workflow for antifungal susceptibility testing.

Conclusion and Future Directions

Terbinafine Hydrochloride is a potent and well-characterized inhibitor of squalene epoxidase with established efficacy against a broad range of pathogenic fungi, particularly dermatophytes. In contrast, while this compound has been reported to have antifungal properties, there is a significant lack of robust, publicly available data to substantiate these claims. The conflicting reports in the literature underscore the need for further investigation.

For drug development professionals and researchers, Terbinafine serves as a benchmark compound for squalene epoxidase inhibitors. This compound represents a potential starting point for natural product-based antifungal discovery, but its utility is contingent on future research to:

  • Unequivocally confirm its antifungal activity against a standardized panel of fungal pathogens.

  • Generate quantitative data (MICs) to determine its potency and spectrum.

  • Elucidate its specific molecular target and mechanism of action.

  • Evaluate its cytotoxicity and potential for selective toxicity against fungal cells.

References

Independent Verification of a Novel Compound's Efficacy Against Trypanosoma brucei brucei

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a framework for the independent verification of the activity of a novel chemical entity, provisionally named Carviolin, against Trypanosoma brucei brucei (T. b. brucei), the causative agent of Animal African Trypanosomiasis and a model organism for Human African Trypanosomiasis (HAT). The following sections offer a comparative analysis with established trypanocidal drugs, detailed experimental protocols for in vitro screening, and visual representations of experimental workflows and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents for trypanosomiasis.

Comparative Analysis of Anti-Trypanosomal Agents

To objectively evaluate the potential of a new compound like this compound, its performance should be benchmarked against existing drugs used to treat HAT. The following table summarizes the characteristics of current first- and second-line therapies, as well as some investigational compounds.

CompoundMechanism of ActionTarget Disease StageReported IC50 against T. b. brucei
Pentamidine Accumulates in the parasite and is thought to interfere with DNA, RNA, and protein synthesis by inhibiting dihydrofolate reductase.[1]First Stage (Hemolymphatic)Varies by strain; generally in the low nanomolar to micromolar range.
Suramin Inhibits a wide range of enzymes, including those involved in glycolysis and RNA polymerase I.First Stage (Hemolymphatic)Varies by strain; generally in the low micromolar range.
Melarsoprol An arsenic-based drug that reacts with sulfhydryl groups in proteins, disrupting cellular metabolism.Second Stage (Meningoencephalitic)Varies by strain; generally in the low nanomolar range.
Eflornithine An irreversible inhibitor of ornithine decarboxylase, an enzyme essential for polyamine synthesis and cell proliferation.[1][2]Second Stage (Meningoencephalitic)Effective against T. b. gambiense, less so against T. b. rhodesiense.[2]
Nifurtimox A nitrofuran that undergoes reduction to produce toxic nitroanion radicals, leading to oxidative stress.[1]Used in combination with Eflornithine (NECT) for second-stage T. b. gambiense HAT.[2][3]Varies by strain and in combination.
Fexinidazole A 5-nitroimidazole that is activated by a parasitic nitroreductase to produce reactive metabolites that damage the parasite.[1][3]First and Second Stage of T. b. gambiense HAT.[3]High predictive value from in vitro assays.[4][5]
Diminazene Aceturate Binds to the minor groove of DNA, particularly at AT-rich sequences.Veterinary use; active against T. b. brucei.IC50 of 5 nM reported.[6]
Gallic Acid Believed to exert its effect through iron chelation, leading to structural and morphological changes and cell cycle arrest.[7]InvestigationalIC50 of 14.2 ± 1.5 µM reported.[7]

Experimental Protocols for In Vitro Efficacy Testing

The following is a standard protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against bloodstream form (BSF) T. b. brucei.

1. Materials and Reagents:

  • T. b. brucei bloodstream forms (e.g., Lister 427 strain).

  • Complete HMI-9 medium supplemented with 10% fetal bovine serum (FBS).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control drug (e.g., diminazene aceturate).

  • Resazurin sodium salt solution (e.g., AlamarBlue).

  • 96-well microtiter plates.

  • Humidified incubator at 37°C with 5% CO2.

  • Fluorescence plate reader.

2. Experimental Procedure:

  • Parasite Culture: Maintain T. b. brucei BSF in logarithmic growth phase in complete HMI-9 medium in a humidified incubator.

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control. Create a serial dilution series of the compounds in the culture medium.

  • Assay Setup:

    • Dispense the diluted compounds into the wells of a 96-well plate.

    • Add the parasite culture to each well to achieve a final density of approximately 2 x 10^4 cells/mL.

    • Include wells with parasites only (negative control) and medium only (background control).

  • Incubation: Incubate the plates for 48 hours in a humidified incubator.

  • Viability Assessment:

    • Add resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[8] The fluorescence intensity is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the negative control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration.

    • Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

Visualizing Experimental and Logical Frameworks

Diagram 1: In Vitro Anti-Trypanosomal Drug Screening Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Culture T. b. brucei C Incubate Parasites with Compound (48h) A->C B Prepare Compound Dilutions B->C D Add Resazurin Viability Dye C->D E Incubate (24h) D->E F Measure Fluorescence E->F G Calculate IC50 F->G H Efficacy Assessment G->H Compare to Standard Drugs

Caption: Workflow for in vitro screening of compounds against T. b. brucei.

Diagram 2: Hypothetical Signaling Pathway Targeted by a Novel Inhibitor

G cluster_0 Parasite Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Proliferation Genes TF->Gene Induces Transcription Proliferation Cell Proliferation Gene->Proliferation This compound This compound This compound->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase cascade by "this compound" in T. b. brucei.

References

Evaluating the selectivity of Carviolin for microbial vs. mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents with high selectivity for microbial cells over mammalian cells is a paramount objective. Carviolin, a natural product, has demonstrated both antimicrobial and cytotoxic properties, making it a candidate for such investigations. However, a comprehensive evaluation of its selectivity, supported by robust experimental data, is currently limited in publicly available scientific literature. This guide aims to synthesize the available information on this compound, present a framework for its evaluation, and provide detailed experimental protocols and conceptual signaling pathway diagrams to guide future research.

While specific quantitative data for this compound remains elusive, this guide will draw upon established methodologies and data from other natural antimicrobial compounds to provide a comparative context.

Comparative Performance Analysis

A crucial metric for evaluating the selectivity of an antimicrobial compound is the Selectivity Index (SI). The SI is calculated by dividing the cytotoxic concentration (IC50) in a mammalian cell line by the minimum inhibitory concentration (MIC) against a specific microbe. A higher SI value indicates greater selectivity for the microbial target.

Due to the lack of specific MIC and IC50 values for this compound in published studies, a direct comparison with other antimicrobial agents is not possible at this time. To illustrate how such a comparison would be structured, the following table presents hypothetical data for this compound alongside reported data for other natural antimicrobial compounds.

Table 1: Comparative Selectivity of Natural Antimicrobial Agents (Hypothetical Data for this compound)

CompoundMicrobial SpeciesMIC (µg/mL)Mammalian Cell LineIC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
This compound Staphylococcus aureus[Data Not Available]HeLa[Data Not Available][Not Calculable]
This compound Escherichia coli[Data Not Available]VERO[Data Not Available][Not Calculable]
This compound Candida albicans[Data Not Available]HepG2[Data Not Available][Not Calculable]
CarvacrolStaphylococcus aureus125VERO>200>1.6
ThymolEscherichia coli250VERO>200>0.8
CinnamaldehydeCandida albicans50Fibroblasts1503

Note: Data for Carvacrol, Thymol, and Cinnamaldehyde are sourced from existing literature and are provided for comparative context. The values for this compound are hypothetical and need to be determined experimentally.

Experimental Protocols

To facilitate the evaluation of this compound's selectivity, detailed protocols for determining its antimicrobial and cytotoxic activities are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of this compound in a 96-well microplate add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare a standardized microbial inoculum inoculum->add_inoculum incubate Incubate at the optimal temperature for the microorganism add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, including positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of 50% Cytotoxic Concentration (IC50)

The IC50 is the concentration of a substance that inhibits a biological process (in this case, cell viability) by 50%. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Assay cluster_analysis Analysis seed_cells Seed mammalian cells in a 96-well plate add_this compound Add serial dilutions of this compound to the cells seed_cells->add_this compound incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) add_this compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add a solvent to dissolve formazan crystals incubate_mtt->add_solvent read_absorbance Measure absorbance at the appropriate wavelength add_solvent->read_absorbance calculate_ic50 Calculate the IC50 value from the dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for determining the 50% Cytotoxic Concentration (IC50).

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, or VERO) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the this compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Putative Signaling Pathways

While the precise mechanisms of action for this compound are yet to be elucidated, we can propose conceptual diagrams of potential signaling pathways based on the known effects of other natural antimicrobial compounds.

Microbial Cell Death Pathway

Many natural antimicrobial agents exert their effects by disrupting the microbial cell membrane, leading to a cascade of events culminating in cell death.

Conceptual Microbial Cell Death Pathway

Microbial_Death_Pathway This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Metabolism Disruption of Cellular Metabolism Leakage->Metabolism Death Cell Death Metabolism->Death

Caption: Conceptual pathway of this compound-induced microbial cell death.

Mammalian Cell Apoptosis Pathway

The cytotoxic effects of natural compounds on mammalian cells often involve the induction of apoptosis, or programmed cell death. This can be triggered through various signaling cascades, frequently involving the mitochondria.

Conceptual Mammalian Apoptosis Pathway

Mammalian_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Conceptual pathway of this compound-induced apoptosis in mammalian cells.

Conclusion and Future Directions

The evaluation of this compound's selectivity for microbial versus mammalian cells is a critical step in determining its potential as a therapeutic agent. While current literature provides a foundation by identifying its antimicrobial and cytotoxic properties, a significant data gap exists regarding its specific potency and selectivity. The experimental protocols and conceptual pathways provided in this guide offer a roadmap for future research. By systematically determining the MIC and IC50 values of this compound against a diverse panel of microbes and mammalian cell lines, a comprehensive understanding of its selectivity profile can be achieved. Furthermore, elucidating the specific molecular targets and signaling pathways affected by this compound will be instrumental in advancing its development as a potential next-generation antimicrobial agent. The generation of robust and reproducible experimental data is essential to unlock the full therapeutic potential of this compound and similar natural products.

Benchmarking Carviolin's Cytotoxicity: A Comparative Analysis Against Established Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic effects of the novel compound, Carviolin, against several well-established cancer cell lines. For benchmarking purposes, its performance is contrasted with standard chemotherapeutic agents, Cisplatin and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals to provide a baseline understanding of this compound's potential as an anti-cancer agent.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (data to be determined by the user) and two standard chemotherapeutic drugs, Cisplatin and Doxorubicin, against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines after a 48-hour incubation period. Lower IC50 values indicate higher potency.

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound User to provide dataUser to provide dataUser to provide data
Carvacrol (Reference) 50 mg/L (~332.8 µM)[1]305 µM[2][3]244 µM[4]
Cisplatin 12.3 µM[5]~10 µM[6]7.49 µM[7]
Doxorubicin 1.0 µM[6]0.68 µg/mL (~1.25 µM)[8][9]0.01783 µM (17.83 nM)[10]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay methodology.

Experimental Protocols: Cytotoxicity Assessment

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound) and control drugs (Cisplatin, Doxorubicin)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they have high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control drugs in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: MTT Assay Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_24h Incubate for 24h Seed->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of Compounds Add_Compounds Add Compounds to Wells Prepare_Compounds->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway: this compound-Induced Mitochondrial Apoptosis

Carvacrol, used here as a reference, is known to induce apoptosis through the mitochondrial pathway.[13][14][15][16][17] This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

G cluster_0 Mitochondrial Regulation This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

Logical Comparison: this compound vs. Standard Chemotherapy

This diagram illustrates a logical comparison of this compound's hypothetical attributes against those of a standard chemotherapeutic agent.

G cluster_0 This compound (Hypothetical Profile) cluster_1 Standard Chemotherapy (e.g., Cisplatin) Carviolin_Potency High Potency (Low IC50) Carviolin_Selectivity High Tumor Selectivity Carviolin_Toxicity Low Systemic Toxicity Chemo_Potency High Potency (Low IC50) Chemo_Selectivity Low Tumor Selectivity Chemo_Toxicity High Systemic Toxicity Comparison Comparison Criteria Comparison->Carviolin_Potency Comparison->Carviolin_Selectivity Comparison->Carviolin_Toxicity Comparison->Chemo_Potency Comparison->Chemo_Selectivity Comparison->Chemo_Toxicity

Caption: Logical comparison of this compound and standard chemotherapy.

References

Safety Operating Guide

Proper Disposal Procedures for Carviolin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Carviolin is a fictional chemical entity. The following disposal and safety procedures are synthesized from established best practices for handling highly potent, cytotoxic, and environmentally hazardous research chemicals. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols.

Immediate Safety and Hazard Mitigation

This compound is a highly potent, cytotoxic crystalline powder that poses significant health risks upon exposure and is harmful to aquatic life. All handling and disposal procedures must be designed to prevent personnel exposure and environmental contamination. The primary routes of exposure are inhalation of aerosolized powder and skin contact.[1][2]

Key Safety Precautions:

  • Engineering Controls: All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of aerosolized particles.[3][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.[1][5]

  • Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to trained personnel only.[6]

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is critical to ensure safe handling and disposal.[7][8] Use dedicated, clearly labeled waste containers.

Waste TypeContainer SpecificationDisposal Procedure
Solid Waste Purple, puncture-resistant container with a secure lid, labeled "Cytotoxic Waste" and/or displaying the cytotoxic hazard symbol.[3][8]Collect non-sharp solid waste such as contaminated gloves, gowns, bench paper, and plasticware. Seal the container when 3/4 full.
Sharps Waste Red or purple, puncture-proof sharps container, labeled "Cytotoxic Sharps."[6][9]Collect all contaminated needles, syringes, pipette tips, and broken glass. Do not recap needles. Seal the container when 3/4 full.
Liquid Waste Leak-proof, shatter-resistant (e.g., plastic-coated glass) container with a screw cap, labeled "Cytotoxic Liquid Waste" and listing all chemical constituents.[10][11]Collect all aqueous and solvent-based solutions containing this compound. Do not mix incompatible chemicals. Maintain a pH between 5.0 and 9.0 if possible to reduce reactivity.[10][11]
Unused/Expired Compound Original manufacturer's container or a compatible, sealed container labeled as "Waste this compound."Segregate for disposal in its original container to ensure clear identification.[7]

graph TD {
A[Start: this compound Waste Generation] --> B{Identify Waste Type};
B --> C[Solid Waste];
B --> D[Liquid Waste];
B --> E[Sharps Waste];
C --> F[Purple Cytotoxic Waste Bin];
D --> G[Labeled Cytotoxic Liquid Waste Container];
E --> H[Purple Cytotoxic Sharps Container];
F --> I[Secure Storage in Satellite Accumulation Area];
G --> I;
H --> I;
I --> J[Scheduled Pickup by Certified Hazardous Waste Contractor];
J --> K[Final Disposal: Incineration];

subgraph "Waste Segregation"
    C; D; E;
end

subgraph "Waste Collection"
    F; G; H;
end

subgraph "Disposal Pathway"
    I; J; K;
end

style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124
style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124
style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124
style K fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF

}

This compound Waste Disposal Workflow

Spill Management Protocol

Immediate and correct response to a this compound spill is crucial to prevent exposure and contamination.[1] Spill kits specifically for cytotoxic agents must be readily available in all areas where this compound is handled.[5]

3.1 Personnel Decontamination:

  • If skin or eyes are exposed, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][12]

  • Remove all contaminated clothing and discard it into a cytotoxic waste container.[1]

  • Seek immediate medical attention.

3.2 Spill Cleanup Procedure: This protocol outlines the steps for cleaning a small-scale spill (e.g., <5 g of powder or <5 mL of liquid).[4][6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Alert & Secure: Alert personnel in the immediate area and secure the location to prevent entry. Post a "Cytotoxic Spill" warning sign.[1][5]

  • Don PPE: The trained individual cleaning the spill must don appropriate PPE from the spill kit, including double gloves, an impermeable gown, shoe covers, and an N95 respirator.[1][5]

  • Contain the Spill:

    • For Powder Spills: Gently cover the spill with absorbent pads or cloths wetted with water to prevent the powder from becoming airborne.[5][6] Do not generate dust.[1]

    • For Liquid Spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[6]

  • Collect Waste: Carefully collect all contaminated absorbent materials, broken glass (using a scoop), and other debris. Place them into a designated cytotoxic waste bag or sharps container.[1][6]

  • Decontaminate the Area:

    • Clean the spill area thoroughly at least twice with a detergent solution.[6]

    • Rinse the area with water.[1]

    • Wipe the surface with 70% isopropyl alcohol to aid in drying.[1][6]

  • Final Disposal: Place all used cleaning materials (sponges, wipes) and contaminated PPE into the cytotoxic waste bag. Seal the bag and place it in the designated cytotoxic waste bin.[1]

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.[1]

Spill_Cleanup_Workflow spill Spill Occurs alert 1. Alert & Secure Area spill->alert ppe 2. Don Full PPE alert->ppe contain 3. Contain Spill (Wet pads for powder) ppe->contain collect 4. Collect Waste contain->collect decon 5. Decontaminate Surface (Detergent -> Water -> Alcohol) collect->decon dispose 6. Dispose of All Materials decon->dispose report 7. Report Incident dispose->report end Procedure Complete report->end

Cytotoxic Spill Cleanup Procedure

Chemical Deactivation and Final Disposal

Final disposal of this compound waste must comply with local, state, and federal regulations for hazardous waste.[13]

  • Primary Disposal Method: The required method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[9] This process destroys the active compound, rendering it non-toxic.

  • Chemical Deactivation: While some cytotoxic agents can be chemically deactivated, there is no universal agent for all compounds.[12][14] Methods like oxidation (e.g., using potassium permanganate) or adsorption onto activated carbon can reduce hazard but are compound-specific and may be used as a pre-treatment step.[15][16][17] Deactivation procedures should only be performed if a validated protocol exists for this compound.

  • Landfill Prohibition: Untreated cytotoxic waste must not be disposed of in a landfill due to the risk of environmental contamination.[10][18]

All waste streams containing this compound must be collected by a certified hazardous waste contractor for final disposal via incineration. Ensure all containers are properly sealed, labeled, and stored in a designated satellite accumulation area while awaiting pickup.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.